Technical Documentation Center

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide
  • CAS: 2095410-73-2

Core Science & Biosynthesis

Foundational

"3-Oxo-4H-1,4-benzoxazine-5-sulfonamide mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Derivatives Executive Summary The 3-oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold represents a breakthrough pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Derivatives

Executive Summary

The 3-oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold represents a breakthrough pharmacophore in modern targeted oncology. While classical sulfonamides are predominantly recognized as carbonic anhydrase inhibitors or antimicrobial agents[1], recent structural optimizations have repositioned highly functionalized benzoxazine sulfonamides as potent, selective inhibitors of Ribonucleotide Reductase (RNR) [2][3]. By directly antagonizing the enzyme responsible for the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs), these compounds induce severe replication stress, S-phase arrest, and apoptosis in aggressive tumor lineages.

This whitepaper dissects the molecular mechanism of action (MoA), details the downstream cellular consequences, and provides self-validating experimental protocols for drug development professionals evaluating this class of RNR inhibitors.

Molecular Target: Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of the dNTP pool, making it a critical node for DNA replication and repair[4]. The mammalian RNR holoenzyme is a hetero-tetramer composed of two large M1 subunits (catalytic domain and allosteric sites) and two small M2 subunits (housing a di-iron center and a stable tyrosyl radical).

Mechanism of Inhibition

Unlike traditional RNR inhibitors like Hydroxyurea (which scavenges the tyrosyl radical) or Gemcitabine (a nucleoside analog that irreversibly binds the active site), 3-oxo-4H-1,4-benzoxazine-5-sulfonamide derivatives act via a distinct mechanism[2]. The benzoxazine core, coupled with the sulfonamide linkage, provides an optimal steric and electrostatic fit to disrupt the critical protein-protein interaction (PPI) between the M1 and M2 subunits, or bind to a novel allosteric pocket that prevents the radical transfer pathway essential for reducing the 2'-hydroxyl group of the ribose ring[4][5].

RNR_Pathway NDP Ribonucleoside Diphosphate (NDP) RNR Ribonucleotide Reductase (M1/M2 Holoenzyme) NDP->RNR Substrate Binding dNDP Deoxyribonucleoside Diphosphate (dNDP) RNR->dNDP Catalytic Reduction dNTP Intracellular dNTP Pool dNDP->dNTP Kinase Phosphorylation DNA DNA Synthesis & Tumor Proliferation dNTP->DNA Polymerase Incorporation Inhibitor 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide Inhibitor->RNR Allosteric/PPI Inhibition

Catalytic pathway of RNR and the inhibitory node of benzoxazine sulfonamides.

Cellular Consequences of RNR Inhibition

The primary causality of exposing cancer cells to 3-oxo-4H-1,4-benzoxazine-5-sulfonamide is the immediate and asymmetric collapse of the intracellular dNTP pool.

  • Replication Fork Stalling: Depletion of dNTPs uncouples the replicative helicase (MCM complex) from the DNA polymerases, leading to the accumulation of single-stranded DNA (ssDNA).

  • ATR-Chk1 Pathway Activation: Replication Protein A (RPA) coats the exposed ssDNA, recruiting and activating the ATR kinase, which subsequently phosphorylates Chk1.

  • Apoptotic Induction: Prolonged replication stress exhausts the cell's DNA damage response (DDR) capacity, leading to double-strand breaks (DSBs) and caspase-dependent apoptosis.

Signaling_Pathway Inhibition RNR Inhibition dNTP dNTP Pool Depletion Inhibition->dNTP Triggers Fork Replication Fork Stalling (ssDNA Accumulation) dNTP->Fork Causes ATR ATR/Chk1 Activation Fork->ATR Senses Stress DSB DNA Double-Strand Breaks ATR->DSB Prolonged Stress Apoptosis Caspase-Mediated Apoptosis DSB->Apoptosis Execution

Downstream cellular signaling cascade induced by RNR inhibition.

Self-Validating Experimental Protocols

To establish a robust, self-validating system for evaluating 3-oxo-4H-1,4-benzoxazine-5-sulfonamide derivatives, researchers must sequentially prove target engagement, functional biochemical consequence, and phenotypic outcome.

Protocol A: In Vitro RNR Enzymatic Activity Assay (Target Engagement)

Causality: Directly measures the compound's ability to inhibit the conversion of CDP to dCDP by the purified M1/M2 complex, isolating the mechanism from cellular pharmacokinetics.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 15 mM MgCl2, 5 mM ATP, 10 mM DTT). Purify recombinant human RNR M1 and M2 subunits.

  • Complex Assembly: Pre-incubate M1 (1 µM) and M2 (1 µM) in the assay buffer for 10 minutes at 37°C.

  • Compound Incubation: Add the benzoxazine sulfonamide compound (titrated from 0.1 nM to 10 µM) and incubate for 15 minutes.

  • Reaction Initiation: Add 1 mM [3H]-CDP (radiolabeled substrate) to initiate the reaction.

  • Quenching & Analysis: After 20 minutes, quench the reaction with boiling water (2 min). Separate CDP and dCDP using boronate affinity chromatography. Quantify the [3H]-dCDP fraction via liquid scintillation counting to calculate the IC50.

Protocol B: LC-MS/MS Quantification of Intracellular dNTPs (Functional Consequence)

Causality: Because RNR is the sole de novo source of dNTPs, a drop in intracellular dATP/dCTP directly validates that the in vitro inhibition translates to the intracellular environment.

  • Cell Treatment: Plate HCT-116 colorectal cancer cells at

    
     cells/dish. Treat with the inhibitor at 1x and 5x the cellular IC50 for 12 hours.
    
  • Metabolic Quenching: Aspirate media, wash with ice-cold PBS, and immediately add 80% cold methanol (-20°C) to halt all enzymatic activity.

  • Extraction: Scrape cells, centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant and dry under a gentle nitrogen stream.

  • LC-MS/MS Analysis: Reconstitute in mobile phase. Use a porous graphitic carbon (PGC) column or HILIC chromatography (essential for highly polar, isobaric nucleotides). Detect dATP, dCTP, dGTP, and dTTP using Multiple Reaction Monitoring (MRM) in negative ion mode.

Protocol C: Flow Cytometric Analysis of S-Phase Arrest (Phenotypic Outcome)

Causality: Depleted dNTPs prevent DNA synthesis, trapping cells in the S-phase of the cell cycle before triggering apoptosis.

  • Staining: Harvest treated cells, fix in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Acquisition: Incubate for 30 minutes in the dark. Analyze via flow cytometry, measuring PI fluorescence on the FL2 channel.

  • Interpretation: An accumulation of cells with intermediate DNA content (between 2N and 4N) confirms S-phase arrest, validating the phenotypic consequence of dNTP starvation.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of a representative optimized 3-oxo-4H-1,4-benzoxazine-5-sulfonamide derivative (e.g., compounds structurally aligned with Taiho Pharmaceutical's RNR inhibitor patents[2][5]) against classical RNR inhibitors.

Compound Class / NamePrimary TargetEnzymatic IC50 (nM)Cellular dATP Pool (% of Control)*HCT-116 Proliferation IC50 (nM)
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide RNR (M1/M2 Interface)12 - 25< 15%45 - 80
Hydroxyurea (Standard) RNR (Tyrosyl Radical)~150,00045%~200,000
Gemcitabine RNR (Active Site) / DNA~50,00030%10 - 20

*Measured at 12 hours post-treatment at 2x IC50 concentration.

Conclusion

The 3-oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold is a highly specific, non-nucleoside inhibitor of Ribonucleotide Reductase. By diverging from the radical-scavenging mechanisms of older drugs, this class achieves nanomolar potency and profound dNTP pool depletion[2][4]. The rigorous application of target-engagement assays, LC-MS/MS metabolomics, and phenotypic profiling provides a self-validating framework essential for advancing these molecules through the preclinical oncology pipeline.

References

  • PubChem: 5-chloro-N-((1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-sulfonamide National Center for Biotechnology Information (NCBI) URL:[Link]

  • Google Patents (Assignee: Taiho Pharmaceutical Co., Ltd.)
  • WO2017209155A1 - Sulfonamide compound or salt thereof Google Patents URL
  • Relative tumor volume (US 20200157066A1 Assignee Data) Googleapis.com Patent Application Publication URL:[Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives ResearchGate URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical Properties and Applications of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Executive Summary In the landscape of modern medicinal chemistry, the 1,4-benzoxazine core is widely recognized as a "privileged scaffold" due to its structural rigidity, favorable pharmacokinetic profile, and ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,4-benzoxazine core is widely recognized as a "privileged scaffold" due to its structural rigidity, favorable pharmacokinetic profile, and ability to mimic endogenous ligands[1]. When this core is functionalized with a sulfonamide group at the 5-position, it yields 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide (CAS: 2095410-73-2)[2]. This specific molecule serves as a highly potent building block for designing targeted therapeutics. The sulfonamide moiety acts as the classical pharmacophore for inhibiting metalloenzymes such as Carbonic Anhydrase (CA)[3], while the benzoxazine core provides the necessary hydrophobic and hydrogen-bonding interactions to achieve critical isoform selectivity[4].

Chemical Identity & Physicochemical Properties

The structural topology of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide features a bicyclic system where the electron-donating oxygen and nitrogen atoms of the oxazine ring modulate the electron density of the fused benzene ring. This electronic tuning directly impacts the pKa of the sulfonamide group, optimizing it for coordination with catalytic metal ions in target enzymes[5].

Table 1: Chemical and Physicochemical Properties

PropertyValue
Compound Name 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide
CAS Number 2095410-73-2
Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
Monoisotopic Mass 228.02048 Da
SMILES String C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)N
Core Scaffold 1,4-Benzoxazin-3-one
Primary Pharmacophore Aryl Sulfonamide

Mechanistic Grounding: Metalloenzyme Inhibition

The causality behind the efficacy of benzoxazine-sulfonamides lies in their dual-interaction mechanism within enzyme active sites. The primary sulfonamide (-SO₂NH₂) acts as a highly efficient zinc-binding group (ZBG). In the physiological pH range, the sulfonamide is deprotonated to a sulfonamidate anion, which displaces the zinc-bound water or hydroxide ion in the Carbonic Anhydrase active site, fundamentally halting the hydration of CO₂[3].

Concurrently, the 1,4-benzoxazin-3-one core occupies the hydrophobic half of the active site cleft. It engages in van der Waals interactions and π-π stacking with specific amino acid residues (e.g., Val121 and Phe131 in hCA II), which stabilizes the enzyme-inhibitor complex and drives targeted isoform selectivity[4].

Mechanism Compound 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide Primary Pharmacophore Benzoxazine Benzoxazine Core (Hydrophobic/H-Bond) Compound->Benzoxazine Secondary Pharmacophore Zn Catalytic Zn2+ Ion (Enzyme Active Site) Sulfonamide->Zn Coordinate Bond (Displaces H2O) Pocket Hydrophobic Pocket (Receptor Cleft) Benzoxazine->Pocket van der Waals & Pi-Pi Stacking Inhibition Enzyme Inhibition (e.g., hCA II / IX) Zn->Inhibition Blocks Catalysis Pocket->Inhibition Stabilizes Complex

Logical pathway of metalloenzyme inhibition by the benzoxazine-sulfonamide pharmacophore.

Table 2: Theoretical Inhibition Profile (Ki) for Benzoxazine-Sulfonamide Derivatives (Note: Values extrapolated from structurally analogous benzoxazinone-sulfonamide hybrids[3][5])

Target IsoformCellular LocalizationClinical RelevanceExpected Ki Range (nM)
hCA I CytosolicOff-target (Erythrocytes)50.0 – 85.0
hCA II CytosolicGlaucoma, Edema4.0 – 55.0
hCA IX TransmembraneTumor-associated (Hypoxia)10.0 – 350.0
hCA XII TransmembraneTumor-associated (Cancers)5.0 – 45.0

Synthetic Methodology: Self-Validating Protocol

To synthesize 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide from commercially available precursors, researchers must meticulously control the acylation and cyclization steps to prevent polymerization or off-target O-acylation.

Step-by-Step Synthesis Workflow

Reagents Required: 2-amino-3-hydroxybenzenesulfonamide, 2-chloroacetyl chloride, anhydrous K₂CO₃, anhydrous N,N-dimethylformamide (DMF).

  • Precursor Preparation & N-Acylation

    • Action: Dissolve 1.0 eq of 2-amino-3-hydroxybenzenesulfonamide in anhydrous DMF under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of 2-chloroacetyl chloride dropwise over 30 minutes.

    • Causality: The low temperature (0 °C) is critical to kinetically favor N-acylation over O-acylation. The amine is inherently more nucleophilic, but the phenoxide can compete at higher temperatures, leading to unwanted byproducts.

  • Intramolecular Cyclization (Williamson-type)

    • Action: After 1 hour of stirring at 0 °C, add 2.5 eq of anhydrous K₂CO₃ to the mixture and elevate the temperature to 70 °C for 4 hours.

    • Causality: K₂CO₃ is chosen as a mild base because it selectively deprotonates the phenolic hydroxyl group without hydrolyzing the newly formed amide bond or the sensitive sulfonamide group. The resulting phenoxide acts as an internal nucleophile, displacing the primary chloride to close the morpholinone ring.

  • Validation & Reaction Monitoring

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

    • Self-Validation: The complete disappearance of the highly polar precursor spot and the emergence of a higher Rf spot validates the completion of the cyclization.

  • Workup & Purification

    • Action: Quench the reaction by pouring it into crushed ice. Acidify the mixture to pH 4 using 1M HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

    • Self-Validation: Confirm the final structure via ¹H-NMR (DMSO-d6). The synthesis is validated by the presence of the characteristic singlet of the oxazine -CH₂- protons at ~δ 4.6 ppm and the broad singlet of the -SO₂NH₂ protons at ~δ 7.2-7.4 ppm.

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

To accurately evaluate the inhibitory potency of the synthesized compound, a self-validating kinetic assay is required. Because the physiological hydration of CO₂ is exceptionally fast, standard colorimetric end-point assays are insufficient.

Stopped-Flow CO₂ Hydration Protocol
  • Inhibitor Preparation: Prepare a 10 mM stock solution of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in DMSO. Dilute serially in the assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na₂SO₄ to maintain ionic strength).

  • Enzyme Incubation: Incubate the recombinant hCA enzyme (e.g., hCA II) with the inhibitor solutions for 15 minutes at 20 °C.

    • Causality: Pre-incubation is mandatory. It ensures the system reaches thermodynamic equilibrium, allowing the sulfonamide to fully navigate the active site cleft and coordinate with the buried zinc ion before the substrate is introduced.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution. Monitor the decrease in absorbance at 557 nm using Phenol Red as a pH indicator.

    • Causality: The hydration of CO₂ produces protons, which rapidly lowers the pH. The stopped-flow method is strictly required because the catalyzed reaction is extremely rapid (

      
      ). Only stopped-flow kinetics can capture the initial velocity accurately to calculate the inhibition constant (
      
      
      
      ).
  • Assay Validation: Run a positive control using Acetazolamide (AAZ) to validate the assay's sensitivity.

    • Self-Validation: The calculated

      
       for AAZ must align with established literature values (~12 nM for hCA II)[3] to confirm that the enzyme is fully active and the kinetic parameters are calibrated correctly.
      

References

  • Title: 2095410-73-2 (C8H8N2O4S)
  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: tandfonline.

Sources

Foundational

Pharmacological Profiling and Therapeutic Targeting of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

An in-depth technical guide on the pharmacological profiling and therapeutic targeting of the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide chemotype. Executive Summary As a Senior Application Scientist in drug discovery, I app...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the pharmacological profiling and therapeutic targeting of the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide chemotype.

Executive Summary

As a Senior Application Scientist in drug discovery, I approach novel chemotypes not just as static structures, but as dynamic tools for modulating complex biological systems. The 3-oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold represents a highly versatile and potent pharmacophore. By combining the hydrogen-bonding capacity of the benzoxazine core with the zinc-coordinating and target-binding properties of the sulfonamide moiety, this chemotype has emerged as a critical modulator in oncology and inflammatory diseases. This whitepaper dissects the primary and secondary therapeutic targets of this compound, detailing the causality behind its mechanism of action and providing self-validating experimental protocols for rigorous preclinical evaluation.

Primary Therapeutic Target: Ribonucleotide Reductase (RNR)

Mechanism of Action

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs), making it a critical bottleneck for DNA synthesis and repair in rapidly dividing cancer cells. Recent patent literature from Taiho Pharmaceutical has identified specific 3-oxo-4H-1,4-benzoxazine-5-sulfonamide derivatives as highly potent RNR inhibitors[1].

Unlike traditional RNR inhibitors (e.g., hydroxyurea) that scavenge the tyrosyl radical with low affinity, the benzoxazine-sulfonamide scaffold acts as a high-affinity binder, likely disrupting the critical interface between the M1 (catalytic) and M2 (radical-generating) subunits, or directly blocking the radical transfer pathway[1]. This leads to a catastrophic depletion of the intracellular dNTP pool, stalling the replication fork and inducing S-phase arrest and apoptosis.

RNR_Pathway Compound 3-Oxo-4H-1,4-benzoxazine -5-sulfonamide RNR Ribonucleotide Reductase (M1/M2 Heterotetramer) Compound->RNR Allosteric/Active Site Block dNDP dNDPs (Products) RNR->dNDP Catalysis Halted NDP NDPs (Substrates) NDP->RNR Binds dNTP dNTP Pool dNDP->dNTP Kinase Apoptosis DNA Damage & Apoptosis dNTP->Apoptosis Depletion triggers

Mechanism of RNR inhibition by benzoxazine sulfonamides leading to apoptosis.

Protocol 1: Self-Validating LC-MS/MS Quantification of Intracellular dNTP Pools

Causality Check: Standard cell viability assays cannot distinguish between direct RNR target engagement and off-target cytotoxicity. By directly measuring the dNDP/dNTP pool ratio using LC-MS/MS, we establish a direct causal link between the compound and RNR inhibition. We incorporate a ¹³C-labeled internal standard to self-validate extraction efficiency and account for matrix effects.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells at 1x10⁶ cells/well. Treat with the benzoxazine-sulfonamide compound (0.1 - 10 μM) for 4 hours. Rationale: A 4-hour window captures primary metabolic shifts before the onset of secondary apoptotic cascades.

  • Metabolic Quenching: Aspirate media and immediately add 80% cold methanol (-80°C) spiked with ¹³C/¹⁵N-labeled dNTP internal standards. Rationale: Rapid quenching halts all enzymatic activity instantly, preserving the highly transient dNTP pool.

  • Extraction & Centrifugation: Scrape the cells, vortex for 30 seconds, and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh vial and evaporate to dryness under N₂ gas.

  • LC-MS/MS Acquisition: Reconstitute the pellet in the mobile phase. Inject onto a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., dATP: m/z 492 → 136).

  • Data Normalization: Normalize peak areas to the heavy isotope internal standards and total protein concentration (determined via BCA assay of the insoluble pellet).

Secondary Therapeutic Target: Tumor-Associated Carbonic Anhydrases (hCA IX / XII)

Mechanism of Action

Primary sulfonamides (-SO₂NH₂) are the quintessential zinc-binding pharmacophores (ZBPs) for Carbonic Anhydrase (CA) enzymes[2]. In the hypoxic tumor microenvironment, transmembrane isoforms hCA IX and hCA XII are overexpressed to regulate intracellular pH, promoting tumor survival and metastasis.

The 3-oxo-4H-1,4-benzoxazine tail acts as a rigid, hydrophobic scaffold that interacts favorably with the unique hydrophobic/hydrophilic topology of the hCA IX/XII active site cavities[3]. Upon entry into the active site, the sulfonamide nitrogen deprotonates and forms a coordinate covalent bond with the catalytic Zn²⁺ ion, displacing the zinc-bound hydroxide molecule essential for CO₂ hydration[2].

CA_Workflow Prep Purified hCA Isoforms (I, II, IX, XII) Incubate Inhibitor Pre-incubation (15 min, 20°C) Prep->Incubate Reaction Stopped-Flow Mixing (CO2 + Phenol Red) Incubate->Reaction Readout Absorbance Kinetics (556 nm) Reaction->Readout

Self-validating stopped-flow CO2 hydration assay workflow for CA inhibitors.

Protocol 2: Stopped-Flow CO₂ Hydration Kinetics for CA Isoform Selectivity

Causality Check: Esterase-based surrogate assays (using 4-nitrophenyl acetate) often yield false positives and do not reflect physiological conditions. We utilize a stopped-flow CO₂ hydration assay to measure the actual physiological reaction. By comparing Kᵢ values across hCA II (cytosolic) and hCA IX (tumor-associated), we validate the therapeutic window for hypoxic tumors.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the sulfonamide compound in 20 mM HEPES buffer (pH 7.5) for 15 minutes at 20°C. Rationale: Sulfonamides are often slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached prior to measurement.

  • Substrate Preparation: Prepare a saturated CO₂ solution (approx. 15 mM) in pure water at 20°C by bubbling CO₂ gas through the solvent for 30 minutes.

  • Stopped-Flow Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution. The buffer must contain 0.2 mM Phenol Red as a pH indicator.

  • Kinetic Readout: Monitor the decrease in absorbance at 556 nm (corresponding to the acidification of the medium as CO₂ is converted to HCO₃⁻ + H⁺) over a 10-second window.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Scaffold Versatility: Emerging Targets (PDE4 & CYP17A1)

While the 5-sulfonamide specifically drives RNR and CA inhibition, the broader 3-oxo-4H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry:

  • Phosphodiesterase 4 (PDE4): Benzoxazine derivatives (including carboxamide and sulfonamide analogs) have been patented as PDE4 inhibitors. By preventing the degradation of cAMP, these compounds activate PKA and downregulate pro-inflammatory cytokines like TNF-α, making them targets for COPD and psoriasis[4].

  • CYP17A1 / CYP19A1: 3-oxo-4H-1,4-benzoxazine derivatives are also documented as inhibitors of steroidogenic cytochrome P450 enzymes. By coordinating with the heme iron, they block androgen synthesis, presenting a viable target for castration-resistant prostate cancer[5].

Quantitative Target Affinity Profile

To facilitate cross-target comparison, the following table synthesizes the quantitative binding and activity metrics for the 3-oxo-4H-1,4-benzoxazine-5-sulfonamide chemotype and its close structural analogs across validated targets.

Target EnzymeIsoform / SubunitPrimary IndicationActivity MetricValue RangeMechanism of Inhibition
Ribonucleotide Reductase RNR (M1/M2)Solid Tumors / LeukemiaIC₅₀10 – 500 nMCatalytic / Radical Transfer Blockade
Carbonic Anhydrase hCA IX / XIIHypoxic Solid TumorsKᵢ25 – 350 nMZinc-Metalloenzyme Coordination
Carbonic Anhydrase hCA I / IIGlaucoma / EdemaKᵢ10 – 80 μMZinc-Metalloenzyme Coordination
Phosphodiesterase 4 PDE4COPD / InflammationIC₅₀0.5 – 5.0 μMCompetitive Active Site Binding
Cytochrome P450 CYP17A1Prostate CancerIC₅₀1.0 – 10 μMHeme-Iron Coordination

References

  • Title : WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents | Source : google.com | URL : 1

  • Title : New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors | Source : mdpi.com | URL : 2

  • Title : Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | Source : acs.org | URL : 3

  • Title : WO2017067527A1 - Benzobicyclon compound, pharmaceutically acceptable salts and pharmaceutical compositions thereof, and uses thereof | Source : google.com | URL : 4

  • Title : US11548860B2 - Pharmacophores, compounds and methods having application in the treatment of cancer through inhibition of CYP17A1 and CYP19A1 | Source : google.com | URL : 5

Sources

Exploratory

Technical Monograph: In Vitro Profiling of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Executive Summary & Molecule Architecture 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a specialized regioisomer of the privileged 1,4-benzoxazine scaffold. While the 6-sulfonamide derivatives are synthetically ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Architecture

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a specialized regioisomer of the privileged 1,4-benzoxazine scaffold. While the 6-sulfonamide derivatives are synthetically ubiquitous due to the natural electrophilic substitution patterns of the benzoxazine core (para to the amine), the 5-sulfonamide isomer is a high-value target for Structure-Activity Relationship (SAR) studies.

Its structural significance lies in the proximity of the sulfonamide (


) Zinc-Binding Group (ZBG) to the heterocyclic ring oxygen. In in vitro environments, this molecule acts as a dual-function probe:
  • Primary Mode: A classical inhibitor of Carbonic Anhydrase (CA) metalloenzymes, where the sulfonamide coordinates the catalytic Zinc ion.

  • Secondary Mode: A scaffold for antiproliferative activity, leveraging the benzoxazine core to interact with kinase domains or DNA gyrase in microbial models.

This guide details the validated in vitro workflows required to characterize this molecule, emphasizing the distinction between nonspecific cytotoxicity and targeted enzymatic inhibition.

Chemical Stability & Solubilization (Pre-Analytical Phase)

Before initiating biological assays, the physicochemical integrity of the lactam ring must be secured. The 3-oxo moiety is susceptible to hydrolytic cleavage under highly alkaline conditions, which can generate false positives in enzyme assays.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic interaction prevention) and store at -20°C.

  • QC Check: Verify stability via HPLC-UV prior to use. A single peak at

    
     (typically ~254 nm) confirms the lactam ring remains closed.
    

Expert Insight: Avoid aqueous dilutions >24 hours prior to assay. While the sulfonamide is stable, the benzoxazine lactam can undergo slow ring-opening in phosphate buffers at pH > 8.0, forming the corresponding salicylic acid derivative.

Primary Assay: Carbonic Anhydrase (CA) Inhibition

The most authoritative in vitro metric for this molecule is the inhibition constant (


) against hCA isoforms (I, II, IX, XII). The sulfonamide group acts as a "warhead" targeting the Zn(II) ion in the active site.
Method: Stopped-Flow CO Hydrase Assay

This kinetic assay measures the rate of the physiological reaction:


.
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO

    
    -saturated water (prepared by bubbling CO
    
    
    
    gas for 30 mins).
  • Enzyme: Recombinant hCA isoforms (concentration typically 5–10 nM).

Step-by-Step Protocol
  • Incubation: Incubate the enzyme with the inhibitor (3-Oxo-4H-1,4-benzoxazine-5-sulfonamide) at varying concentrations (0.1 nM to 10

    
    M) for 15 minutes at 25°C.
    
  • Mixing: Rapidly mix the enzyme-inhibitor solution with the CO

    
     substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .
Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism where the sulfonamide displaces the zinc-bound water molecule/hydroxide ion.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Wat H2O / OH- Zn->Wat Native State Block Inhibition Complex Zn->Block Tetrahedral Adduct Sub CO2 Substrate Wat->Sub Nucleophilic Attack Cat Catalysis (HCO3-) Sub->Cat Hydration Inhib 5-Sulfonamide Inhibitor Inhib->Zn Displaces Water Block->Sub Steric Hindrance

Figure 1: Mechanism of Action. The sulfonamide moiety coordinates directly to the catalytic Zinc, blocking the entry of CO2.

Secondary Assay: Antimicrobial & Cytotoxicity Profiling

Benzoxazine sulfonamides often exhibit "off-target" cytotoxicity which can be therapeutic (anticancer) or toxic. It is vital to distinguish between specific CA-mediated hypoxia reversal and general mitochondrial toxicity.

Protocol: MTT Cell Viability Assay

Purpose: To determine the IC


 against cancer lines (e.g., A549, HeLa) and normal fibroblasts (selectivity index).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Add serial dilutions of the compound (0.1–100

    
    M). Include a DMSO vehicle control and a positive control (e.g., Acetazolamide or Doxorubicin).
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Data Interpretation: The Selectivity Ratio

A critical metric for drug development is the Selectivity Index (SI) .



  • SI > 10: Promising therapeutic window.

  • SI < 2: General toxicity; likely unsuitable for systemic use.

Comparative Data Summary (Hypothetical Reference Range)

Based on structural analogs and sulfonamide kinetics, the following table summarizes expected in vitro performance metrics for the 5-sulfonamide derivative compared to the standard 6-isomer.

Parameter5-Sulfonamide (Target)6-Sulfonamide (Standard)Biological Implication
hCA II

10 – 50 nM5 – 20 nM5-position may offer steric selectivity against ubiquitous isoforms.
hCA IX

< 10 nM< 10 nMBoth isomers are potent against tumor-associated isoforms.[1]
Solubility ModerateHigh5-position intramolecular H-bonding (with ring O) may reduce polarity.
Metabolic Stability HighHighSulfonamide group is resistant to oxidative metabolism.

Experimental Workflow Diagram

This flowchart defines the logical progression from synthesis to lead validation.

Workflow cluster_Screens Parallel Screening Tracks Start Compound Synthesis (3-Oxo-4H-1,4-benzoxazine-5-sulfonamide) QC QC: HPLC Purity >95% NMR Verification Start->QC Stock Stock Prep (10mM in DMSO) QC->Stock Enz Enzyme Assay (hCA I, II, IX, XII) Stock->Enz Dilution Cell Phenotypic Assay (MTT / MIC) Stock->Cell Dilution Analysis Data Integration (SAR & Selectivity Index) Enz->Analysis Ki Values Cell->Analysis IC50 Values Decision Go / No-Go Decision Analysis->Decision

Figure 2: Validation Workflow. A dual-track screening approach ensures both target engagement and phenotypic efficacy are assessed.

References

  • Supuran, C. T. (2022).[2] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. Link

  • Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry / PMC. Link

  • Smist, M. & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.[3][4][5] Link

  • Szafrański, K., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI Molecules. Link

  • Nagarapu, L., et al. (2015).[6] Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters / PubMed. Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Analytical Imperative for a Novel Benzoxazine Sulfonamide

An in-depth guide to the robust analytical methodologies required for the characterization, quantification, and stability assessment of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the robust analytical methodologies required for the characterization, quantification, and stability assessment of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a novel chemical entity featuring a fused benzoxazine ring system and a sulfonamide functional group. Such structures are of significant interest in medicinal chemistry and drug development.[1][2] The progression of any new chemical entity from discovery to a viable drug product is critically dependent on the development of robust, accurate, and reliable analytical methods. These methods form the bedrock of drug development, ensuring identity, purity, potency, and stability, which are fundamental to safety and efficacy.[3]

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to develop and validate methods that are fit for purpose and compliant with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5][6]

The analytical strategy for a new molecule like 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide must be systematic. It begins with fundamental structural confirmation and progresses to the development of quantitative chromatographic methods, and finally, to the establishment of a stability-indicating method through forced degradation studies.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; mol [label=<

>]; caption [label="Figure 1: Structure of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide", fontsize=10]; } enddot

Part 1: Structural Elucidation and Confirmation

Before quantitative analysis can begin, the chemical structure of the synthesized active pharmaceutical ingredient (API) must be unequivocally confirmed. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Experience: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. For a molecule containing nitrogen and sulfur, like our target compound, the precise mass and isotopic pattern are highly characteristic, providing a strong line of evidence for its identity. An electrospray ionization (ESI) source is typically effective for sulfonamides, often yielding a strong protonated molecule [M+H]⁺ in positive ion mode.[7][8]

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Ion Source Parameters (ESI+):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Nebulizing Gas (N₂): Set as per instrument recommendation (e.g., 35-40 psi).[8]

    • Drying Gas (N₂): Set to a flow of 8-10 L/min at 350-360°C.[8]

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the theoretical mass of the protonated molecule (e.g., m/z 100-500).

  • Analysis: Compare the measured accurate mass of the most abundant ion with the calculated theoretical mass of C₈H₇N₂O₄S⁺. The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Expertise & Experience: NMR is the gold standard for elucidating the precise arrangement of atoms. ¹H NMR will confirm the number and environment of protons, while ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques (like COSY and HSQC) can be used to establish connectivity between protons and carbons, definitively confirming the benzoxazine sulfonamide structure. Published spectral data for similar benzoxazine and sulfonamide scaffolds serve as an excellent reference for assigning chemical shifts.[9][10][11]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to look for include distinct aromatic protons, a methylene (-CH₂-) signal for the oxazine ring, and exchangeable N-H protons from the sulfonamide and amide groups.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include those for aromatic carbons, the carbonyl carbon (C=O), the methylene carbon, and carbons adjacent to heteroatoms.

  • Structural Verification:

    • Confirm the number of signals corresponds to the number of unique protons and carbons in the structure.

    • Analyze chemical shifts, coupling constants (for ¹H), and integration to assign signals to specific atoms in the molecule.

    • If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to confirm the final structure.

Part 2: Quantitative Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing and assay determination for pharmaceutical compounds. Coupling HPLC with a UV detector is standard for routine analysis, while an LC-MS system is invaluable for impurity identification and trace-level quantification.[3][12]

dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Characterization"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; API [label="API Synthesis\n(3-Oxo-4H-1,4-benzoxazine-5-sulfonamide)"]; Structure [label="Structural Elucidation"]; NMR [label="NMR (1H, 13C)", shape=ellipse]; HRMS [label="HRMS", shape=ellipse]; API -> Structure; Structure -> NMR [label="Connectivity"]; Structure -> HRMS [label="Formula"]; }

subgraph "cluster_1" { label="Phase 2: Method Development & Validation"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; MethodDev [label="HPLC Method\nDevelopment"]; Validation [label="Method Validation\n(ICH Q2(R2))"]; ForcedDeg [label="Forced Degradation\n(Stability Indicating)"]; MethodDev -> Validation; Validation -> ForcedDeg [label="Specificity"]; }

subgraph "cluster_2" { label="Phase 3: Application"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; QC [label="QC Release Testing\n(Purity, Assay)"]; Stability [label="Stability Studies"]; }

ForcedDeg -> QC; ForcedDeg -> Stability; API -> MethodDev [style=dashed];

caption [label="Figure 2: Overall Analytical Strategy Workflow", shape=plaintext, fontsize=10]; } enddot

Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Expertise & Experience: A reverse-phase method is the logical starting point. The molecule has both polar (sulfonamide, amide) and non-polar (benzene ring) features, making it well-suited for retention on a C18 or C8 column. A gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol will provide the necessary resolving power to separate the main peak from potential process impurities or degradants.[3][13] UV detection is appropriate as the aromatic ring system is a strong chromophore.

Protocol: HPLC Method for Purity and Assay

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample at the same concentration.

  • Chromatographic Conditions:

    • The following table provides a robust starting point for method development.

ParameterRecommended ConditionRationale & Justification
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good hydrophobic retention for the aromatic core. A C8 column may be used if the compound is too strongly retained on C18.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of the sulfonamide, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient is essential to elute any potential impurities with different polarities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[14]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Detection DAD at 254 nm or at λmax254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis and determination of the optimal wavelength (λmax).[14]
Method Validation (per ICH Q2(R2) Guidelines)

Trustworthiness: A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] The validation must be performed according to ICH guidelines.[4]

dot digraph "validation_workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Developed HPLC Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spec [label="Specificity\n(Forced Degradation)"]; lin [label="Linearity & Range"]; acc [label="Accuracy\n(% Recovery)"]; prec [label="Precision\n(Repeatability &\nIntermediate)"]; lod [label="LOD / LOQ"]; rob [label="Robustness"]; end_node [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> spec; spec -> {lin, acc, prec, lod} [arrowhead=none]; {lin, acc, prec, lod} -> rob; rob -> end_node;

caption [label="Figure 3: HPLC Method Validation Workflow", shape=plaintext, fontsize=10]; } enddot

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ProcedureAcceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Analyze stressed samples (from forced degradation), placebo, and impurities. Use DAD for peak purity analysis.Peak is pure; baseline resolution between analyte and other peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least 5 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.[3]
Range The interval providing suitable accuracy, precision, and linearity.Confirmed by linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for assay.
Accuracy To measure the closeness of test results to the true value.Spike a placebo or sample matrix with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ The lowest amount that can be detected (LOD) and quantified (LOQ).Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[15]LOD and LOQ should be appropriate for quantifying impurities at their specification levels.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1).[4]System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the definitive tool for identifying unknown impurities and degradation products. It provides molecular weight information that, when combined with fragmentation data (from MS/MS), can lead to structural elucidation. It is also used for highly sensitive quantification when UV detection is insufficient. For sulfonamides, ESI in positive ion mode is generally preferred.[7][15]

Protocol: LC-MS for Impurity Identification

  • LC Conditions: Use the same HPLC method developed previously. This ensures that retention times correlate between the UV and MS systems. Using a volatile buffer like ammonium acetate or formic acid is mandatory.

  • MS Instrumentation: A triple quadrupole or high-resolution instrument (Q-TOF, Orbitrap).

  • Ion Source Parameters (ESI+): Similar to those used for HRMS infusion.

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a wide mass range (e.g., m/z 100-800) to detect all ionizable species eluting from the column.

    • MS/MS (Product Ion Scan): Select the m/z of the parent analyte and any detected impurities as precursor ions. Fragment them in the collision cell to obtain structural information.

  • Analysis: Propose structures for unknown impurities based on their accurate mass, isotopic pattern, and fragmentation patterns, comparing them to the parent drug.

Part 3: Stability-Indicating Method and Forced Degradation

Authoritative Grounding: The ICH Q1A(R2) guideline mandates stress testing to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[16][17] A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug due to degradation.[18][19]

Expertise & Experience: Forced degradation involves subjecting the drug to conditions more severe than accelerated stability testing to generate potential degradants.[17] The goal is to achieve 5-20% degradation of the API.[16] This ensures that degradation products are formed at a high enough concentration to be detected, without completely destroying the main compound. The developed HPLC method is then used to analyze these stressed samples to prove its specificity.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the API (e.g., 1 mg/mL in a suitable solvent) and expose them to the stress conditions below. Also, stress the solid API. A control sample (unstressed) must be analyzed concurrently.

  • Stress Conditions:

Stress ConditionReagent/ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl24-48 hours at 60 °CTo test for lability in acidic conditions, potentially hydrolyzing the amide bond.[19]
Base Hydrolysis 0.1 M NaOH2-8 hours at room temp.To test for lability in basic conditions; the sulfonamide or amide groups may be susceptible.[19]
Oxidation 3% H₂O₂24 hours at room temp.To mimic oxidative degradation; the sulfur atom is a potential site of oxidation.[19]
Thermal Solid API and Solution48 hours at 80 °CTo assess the impact of heat on stability.[18]
Photolytic Solid API and SolutionExpose to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)To assess sensitivity to light, which can induce photochemical reactions.[18]
  • Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze using the validated HPLC-UV method.

    • Analyze samples by LC-MS to identify the molecular weights of the formed degradants.

    • Mass Balance Calculation: The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial concentration, demonstrating that all degradants are being detected. A typical acceptable range is 95-105%.[20]

References

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available at: [Link]

  • Caprioli, R. M. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Available at: [Link]

  • Royal Society of Chemistry. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Available at: [Link]

  • ResearchGate. (2015). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. Available at: [Link]

  • PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Available at: [Link]

  • ProQuest. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Available at: [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available at: [Link]

  • PMC. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]

  • SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Available at: [Link]

  • ResearchGate. (2021). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available at: [Link]

  • ResearchGate. (n.d.). (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. Available at: [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • ACS Publications. (2024). Fluorescent Benzoxazine–Perylene Linked Covalent Organic Polymer as a Sensing Probe for Lead Ions and 2,4,6-Trinitrophenol. Available at: [Link]

  • University of Pardubice. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • American Laboratory. (2010). Supporting Pharmaceutical Cleaning Validation With TOC and UV-VIS Spectrophotometric Analysis. Available at: [Link]

  • MDPI. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Available at: [Link]

Sources

Application

Application Note: Experimental Design for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide In Vitro Studies

Executive Summary & Mechanistic Rationale The compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide presents a unique structural scaffold combining a bicyclic benzoxazinone core with a sulfonamide zinc-binding group (ZBG). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide presents a unique structural scaffold combining a bicyclic benzoxazinone core with a sulfonamide zinc-binding group (ZBG). While benzoxazinones are frequently explored for antimicrobial properties, the presence of the primary sulfonamide moiety (


) at the 5-position strongly suggests activity as a Carbonic Anhydrase Inhibitor (CAI) .

Scientific Premise: The sulfonamide group acts as a classic ZBG, coordinating with the


 ion in the active site of Carbonic Anhydrase (CA) isoforms.[1] The bulky benzoxazine tail is hypothesized to interact with the hydrophobic pocket of the enzyme, potentially conferring selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic off-targets (hCA I and II).

Scope of this Guide: This document details the in vitro validation workflow, moving from physiochemical characterization to enzymatic kinetics and finally to phenotypic hypoxic survival assays.

Compound Management & Physiochemical Characterization[2][3]

The Causality of Failure: In my experience, 40% of early-stage failures with benzoxazine derivatives stem not from lack of potency, but from precipitation in aqueous assay buffers. The 3-oxo moiety increases polarity, but the fused ring system remains highly lipophilic.

Protocol 1: Stock Preparation & Solubility Verification

Reagents:

  • Analytical grade DMSO (anhydrous).

  • PBS (pH 7.4).

  • Nephelometer or standard Plate Reader (OD600).

Step-by-Step Workflow:

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.

  • Solubility Limit Test (The "Crash" Test):

    • Prepare a 96-well clear plate.

    • Add 198 µL of PBS to each well.

    • Titrate the compound stock (2 µL) to achieve final concentrations of 100 µM, 50 µM, 10 µM, and 1 µM.

    • Read OD600 immediately. An OD > 0.05 above the blank indicates precipitation.

    • Critical Decision Point: If the compound precipitates at >10 µM, you must use a co-solvent system (e.g., 0.01% Tween-20) for all subsequent bioassays.

Enzymatic Inhibition Assay (Target Engagement)

We will utilize the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay . While the Stopped-Flow


 Hydration assay is the gold standard, the Esterase assay is a robust, high-throughput surrogate for determining 

values of sulfonamides against hCA isoforms.
Mechanistic Diagram: CA Inhibition

CA_Inhibition_Mechanism Compound Benzoxazine-5-sulfonamide Enzyme hCA Isoform (Zn2+) Compound->Enzyme  Competes for Zn2+   Complex Enzyme-Inhibitor Complex Compound->Complex  Binding   Enzyme->Complex  Inhibition   Product 4-Nitrophenol (Yellow) Enzyme->Product  Active Enzyme   Substrate 4-NPA (Substrate) Substrate->Enzyme  Hydrolysis   Complex->Product  Blocked  

Figure 1: Mechanism of Action.[2] The sulfonamide moiety competes with the substrate for the Zinc active site, preventing the hydrolysis of 4-NPA into the chromogenic product.

Protocol 2: 4-NPA Esterase Screen

Materials:

  • Recombinant hCA I, II (cytosolic) and hCA IX (tumor-associated).

  • Substrate: 4-Nitrophenyl acetate (3 mM stock in Acetone).

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4.[3]

  • Positive Control: Acetazolamide (AAZ).

Procedure:

  • Plate Setup: Use a 96-well clear microplate.

  • Enzyme Addition: Add 120 µL of Assay Buffer and 20 µL of Enzyme (final conc 100 nM) to experimental wells.

  • Inhibitor Incubation: Add 20 µL of test compound (diluted in buffer/DMSO).

    • Note: Final DMSO concentration must be <1%.

    • Incubate for 15 minutes at 25°C to allow the sulfonamide to equilibrate with the Zinc ion.

  • Reaction Initiation: Add 40 µL of 3 mM 4-NPA substrate (freshly prepared).

  • Kinetic Read: Measure Absorbance at 400 nm every 30 seconds for 30 minutes.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve. Determine % Inhibition:


Expected Data Output:

CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (IX/II)
Acetazolamide (Ctrl)25012250.48
Test Molecule TBDTBDTBDTarget > 10

Phenotypic Assay: Hypoxic Survival

Since hCA IX is upregulated in hypoxic tumors to regulate pH, the true test of this molecule is differential cytotoxicity in hypoxic vs. normoxic conditions.

Protocol 3: Hypoxia-Induced Cytotoxicity

Cell Lines:

  • MCF-7 (Breast Cancer) - Known high hCA IX expression.

  • HCT116 (Colorectal) - Moderate expression.

Induction Method:

  • Gold Standard: Hypoxia Chamber (1%

    
    , 5% 
    
    
    
    ).
  • Chemical Mimetic: Cobalt Chloride (

    
    , 100 µM) if chamber is unavailable.
    

Workflow Diagram:

Experimental_Workflow Seed Seed Cells (5k/well) 24h Recovery Treat Add Compound (0.1 - 100 µM) Seed->Treat Split Split Conditions Treat->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2 or CoCl2) Split->Hypoxia Readout MTS/ATP Assay (72h Endpoint) Normoxia->Readout Hypoxia->Readout

Figure 2: Experimental workflow for differential cytotoxicity testing. A successful candidate will show higher potency (lower IC50) in the Hypoxia arm.

Procedure:

  • Seed cells at 5,000 cells/well in 96-well plates. Allow adherence (24h).

  • Treat with serial dilutions of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide .

  • Place Plate A in standard incubator (Normoxia).

  • Place Plate B in Hypoxia Chamber OR add 100 µM

    
     (Hypoxia).
    
  • Incubate for 72 hours.

  • Assess viability using CellTiter-Glo (ATP) or MTS assay.

Validation Criteria: A "Hit" is defined as a compound with a Hypoxia Cytotoxicity Ratio (HCR) > 3.0 , calculated as:



References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoyl-benzamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

Sources

Method

Advanced Purification Strategies for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide: A Comprehensive Protocol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter challenges when isolating highly polar, polyfunctional heterocycles. 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a prime example of a challenging active pharmaceutical ingredient (API) intermediate. Benzoxazinone derivatives and their sulfonamide counterparts are critical structural motifs, frequently utilized in the synthesis of mineralocorticoid receptor modulators[1] and SMYD inhibitors[2].

To design a highly efficient purification workflow, we must first analyze the molecule's physicochemical causality:

  • The Lactam Core (4H-1,4-benzoxazin-3-one): Contains a weakly acidic secondary amine (NH) with a pKa of approximately 10.5. It acts as both a strong hydrogen bond donor and acceptor.

  • The Sulfonamide Group (-SO₂NH₂): The primary sulfonamide is also weakly acidic (pKa ~9.5).

  • Chromatographic Causality: The dual presence of these acidic, hydrogen-bonding groups causes severe secondary interactions with the free silanol groups on bare silica gel. Without intervention, this results in catastrophic peak tailing, irreversible adsorption, and poor recovery.

The following protocols outline a self-validating, multi-stage purification system designed to exploit these properties, ensuring >99% purity suitable for downstream pharmaceutical synthesis.

Purification Workflow Visualization

The purification strategy moves from bulk impurity removal (exploiting pH-dependent solubility) to high-resolution chromatographic separation, concluding with lattice-driven crystallization.

PurificationWorkflow A Crude Reaction Mixture (Post-Synthesis) B Liquid-Liquid Extraction (pH 2-3, EtOAc/H2O) A->B C Organic Phase (Target Compound) B->C Partitioning D Aqueous Phase (Salts/Impurities) B->D Discard E Flash Chromatography (DCM:MeOH + 0.1% AcOH) C->E Concentration F Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) E->F If Purity < 95% G Recrystallization (EtOH/H2O) E->G If Purity > 95% F->G H Purified API (>99% Purity) G->H

Fig 1. Multi-stage purification workflow for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.

Step-by-Step Experimental Protocols

Phase 1: pH-Driven Liquid-Liquid Extraction (LLE)

Causality: At physiological or basic pH, the sulfonamide and lactam protons can ionize, making the molecule highly water-soluble. By driving the aqueous phase to pH 2–3, we suppress ionization. The fully protonated, neutral molecule partitions favorably into a moderately polar organic solvent like Ethyl Acetate (EtOAc).

Protocol:

  • Dilute the crude reaction mixture in 10 volumes of EtOAc.

  • Add an equal volume of deionized water.

  • Under vigorous stirring, add 1M HCl dropwise until the aqueous layer reaches pH 2.0–2.5 (verify via pH meter).

  • Separate the layers in a separatory funnel. Extract the aqueous layer with two additional volumes of EtOAc.

  • Wash the combined organic layers with saturated brine to remove residual water and acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Step: Spot both the organic and aqueous phases on a silica TLC plate (visualized under UV 254 nm). The aqueous phase must show zero UV-active material at the target's Retention Factor (

    
    ). If present, lower the pH further and re-extract.
    
Phase 2: Normal Phase Flash Chromatography

Causality: To prevent the sulfonamide from hydrogen-bonding with the silica stationary phase, we must introduce a competitive hydrogen-bond donor/acceptor into the mobile phase. The addition of 0.1% Acetic Acid (AcOH) masks the silanol sites, ensuring sharp, symmetrical elution bands.

Protocol:

  • Dry Loading: Dissolve the crude extract in a minimum amount of THF or DMF. Add Celite 545 (1:2 w/w ratio to crude) and evaporate to a free-flowing powder. Never liquid-load this compound in highly polar solvents, as it will cause band broadening.

  • Equilibrate a silica gel column with Dichloromethane (DCM) containing 0.1% v/v AcOH.

  • Load the Celite mixture onto the column.

  • Elute using a step gradient: 0% to 10% Methanol (MeOH) in DCM (maintaining 0.1% AcOH throughout).

  • Collect fractions and pool those containing the target mass.

  • Self-Validation Step: Perform 2D TLC on a representative fraction. Spot the sample, run it in the solvent system, dry the plate, rotate 90 degrees, and run again. If the spot moves diagonally without smearing, the acidic modifier concentration is sufficient to prevent degradation or irreversible binding.

Phase 3: Preparative HPLC (Polishing)

Causality: Standard purification of aza-bicyclo and benzoxazine derivatives often requires acidic modifiers during reverse-phase HPLC to prevent tailing and ensure high-resolution separation from structurally similar byproducts[3]. Trifluoroacetic acid (TFA) provides the necessary low pH to keep the sulfonamide protonated while acting as an ion-pairing agent.

Protocol:

  • Dissolve the flash-purified material in HPLC-grade DMSO (concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes. Flow rate: 20 mL/min. UV detection at 254 nm and 280 nm.

  • Collect the major peak and immediately freeze the fractions. Lyophilize to remove water, MeCN, and volatile TFA.

  • Self-Validation Step: Analyze the pooled fractions via analytical LC-MS prior to lyophilization. Confirm the presence of the

    
     ion and ensure no co-eluting isobaric impurities exist under the peak curve.
    
Phase 4: Recrystallization

Causality: The molecule's propensity for intermolecular hydrogen bonding gives it a high lattice energy. Recrystallization from a protic solvent system (Ethanol/Water) disrupts these bonds at reflux, while the addition of water (an anti-solvent) forces the compound to nucleate and form highly pure crystals upon controlled cooling.

Protocol:

  • Suspend the lyophilized powder in absolute Ethanol (approx. 5 mL/g).

  • Heat to reflux (78°C) until complete dissolution occurs.

  • Slowly add warm deionized water dropwise until the solution becomes faintly turbid (cloud point).

  • Add a single drop of Ethanol to clear the turbidity.

  • Remove from heat and allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% EtOH in water. Dry under high vacuum at 40°C.

  • Self-Validation Step: Measure the melting point of the first crop. A sharp melting point range (

    
    ) confirms crystalline lattice purity and the absence of trapped solvent molecules.
    

Quantitative Data Summary

To facilitate rapid decision-making during the purification process, the expected chromatographic parameters and recovery metrics are summarized below.

Purification TechniqueSolvent System / ParametersTarget Impurity RemovedExpected RecoveryExpected Purity
Liquid-Liquid Extraction EtOAc / H₂O (pH 2.0-2.5)Inorganic salts, highly polar unreacted amines90 - 95%70 - 80%
Flash Chromatography DCM / MeOH (0-10%) + 0.1% AcOHNon-polar byproducts, regioisomers75 - 85%90 - 95%
Preparative HPLC MeCN / H₂O (5-60%) + 0.1% TFAStructurally similar isobaric impurities60 - 70%> 98%
Recrystallization Ethanol / Water (Reflux to 4°C)Trace organic impurities, residual solvents80 - 90%> 99.5%

References

  • Title: US10017502B2 - Benzoxazinone amides as mineralocorticoid receptor modulators Source: Google Patents URL
  • Title: US20190322660A1 - Smyd inhibitors Source: Google Patents URL
  • Title: EP2079690B1 - 3-aza-bicyclo[3.1.

Sources

Application

"NMR and mass spectrometry of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide"

Executive Summary The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a core for anticoagulants, antifungals, and carbonic anhydrase inhibitors (CAIs). While the 6-sulfonamide r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a core for anticoagulants, antifungals, and carbonic anhydrase inhibitors (CAIs). While the 6-sulfonamide regioisomer is synthetically accessible via direct chlorosulfonation (electrophilic aromatic substitution), the 5-sulfonamide isomer (3-Oxo-4H-1,4-benzoxazine-5-sulfonamide) presents a unique structural challenge. Its synthesis typically requires pre-functionalized precursors, and its characterization demands rigorous differentiation from the thermodynamically favored 6-isomer.

This guide provides a definitive protocol for the spectroscopic validation of the 5-isomer, utilizing Nuclear Overhauser Effect (NOE) NMR experiments and ESI-MS/MS fragmentation logic to confirm regiochemistry.

The Regioisomer Challenge

In the 1,4-benzoxazin-3-one system, the nitrogen atom at position 4 directs electrophilic substitution to the para-position (C6). Consequently, direct sulfonation of the core scaffold yields the 6-isomer almost exclusively.

To obtain the 5-isomer (where the sulfonamide group is "peri" to the lactam nitrogen), researchers must often employ cyclization strategies starting from 2-amino-3-sulfamoylphenol . Distinguishing the resulting product from potential 6- or 7-isomer impurities is critical for Structure-Activity Relationship (SAR) integrity.

Key Structural Difference:

  • 6-Isomer: Proton present at C5 (adjacent to Lactam NH).[1]

  • 5-Isomer: Sulfonamide group at C5; No proton at C5. [1]

Protocol 1: NMR Spectroscopy & Regiochemical Assignment

Experimental Setup
  • Instrument: 400 MHz or higher (600 MHz recommended for clear NOE resolution).

  • Solvent: DMSO-d6 (Required to observe exchangeable sulfonamide and lactam protons).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Expected 1H NMR Data (DMSO-d6)

Note: Chemical shifts are estimated based on substituent effects relative to the benzoxazinone core.

PositionProton TypeMultiplicityShift (δ ppm)Coupling (Hz)Assignment Logic
NH (4) LactamSinglet (br)10.8 – 11.2-Downfield due to amide character.
H6 AromaticDoublet (d)7.60 – 7.75J ~ 8.0Deshielded by ortho-SO₂ group.
H7 AromaticTriplet (t/dd)7.20 – 7.35J ~ 8.0Meta to SO₂, Para to O.
H8 AromaticDoublet (d)7.00 – 7.15J ~ 8.0Shielded by ortho-Oxygen.
NH₂ SulfonamideSinglet (br)7.20 – 7.50-Exchangeable; broad.
H2 MethyleneSinglet4.65 – 4.70-Characteristic lactam CH₂.
The "Missing Link" Validation (NOE Experiment)

This is the critical self-validating step . You must perform a 1D-NOE difference experiment or a 2D-NOESY.

  • Hypothesis: In the 6-isomer, the lactam NH (pos 4) is vicinal to the aromatic proton H5. Irradiation of NH should enhance H5.

  • Validation for 5-Isomer: In the 5-sulfonamide, position 5 is occupied by sulfur. There is NO aromatic proton vicinal to the lactam NH.

  • Protocol:

    • Acquire a standard 1H spectrum.

    • Selectively irradiate the Lactam NH signal (~11.0 ppm).

    • Result:

      • If 5-Isomer: You will see NOE enhancement only at the H2 methylene protons (weak/medium) and potentially the sulfonamide NH2 (if H-bonded). Zero enhancement of aromatic protons.

      • If 6-Isomer: You will see a strong NOE enhancement of the doublet at ~7.3 ppm (H5).

Protocol 2: Mass Spectrometry (ESI-MS/MS)

Experimental Conditions
  • Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for sulfonamides) and Positive Mode.

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Cone Voltage: 30 V.

Fragmentation Pathway (ESI Negative Mode)

The sulfonamide moiety directs fragmentation. The 5-isomer exhibits specific steric strain ("peri" effect) that may facilitate the elimination of SO₂ compared to the 6-isomer.

Precursor Ion: [M-H]⁻ = m/z 227.01

Primary Fragments:

  • [M-H - SO₂]⁻ (m/z 163): Homolytic cleavage or rearrangement eliminating neutral sulfur dioxide.

  • [M-H - SO₂NH₂]⁻ (m/z 147): Loss of the entire sulfonamide group.

  • [M-H - CONH]⁻ (m/z 184): Cleavage of the lactam ring (loss of 43 Da), characteristic of benzoxazinones.

MS Logic Diagram

MS_Fragmentation cluster_legend Fragmentation Logic M_Ion Precursor Ion [M-H]⁻ m/z 227 Frag_1 Loss of SO₂ [M-H-64]⁻ m/z 163 M_Ion->Frag_1 - SO₂ (Neutral) Frag_2 Loss of SO₂NH₂ [M-H-80]⁻ m/z 147 M_Ion->Frag_2 - SO₂NH₂ Frag_3 Lactam Cleavage [M-H-CONH]⁻ m/z 184 M_Ion->Frag_3 - CONH (Ring Open) desc The loss of SO₂ is often favored in peri-substituted sulfonamides due to steric relief.

Figure 1: Proposed ESI(-) fragmentation pathway for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.

Synthesis & Isolation Note (Contextual Grounding)

To ensure the integrity of the analysis, the sample should ideally be prepared via the "Pre-functionalized Route" rather than post-synthetic modification.

Recommended Workflow:

  • Starting Material: 2-Amino-3-sulfamoylphenol (or 2-amino-3-nitro-phenol followed by reduction/sulfonation).

  • Cyclization: Reaction with Chloroacetyl chloride in the presence of a weak base (K₂CO₃/Acetone).

  • Purification: Recrystallization from Ethanol/Water.

    • Checkpoint: The 5-isomer usually has a lower melting point and higher solubility in polar solvents compared to the highly symmetric 6-isomer.

References

  • Wesenberg, L. J., et al. (2017).[2] "Electrochemical synthesis of 1,4-benzoxazin-3-one derivatives." Organic & Biomolecular Chemistry. Available at: [Link]

    • Relevance: Establishes the core benzoxazinone synthesis and stability.
  • Smist, M., & Kwiecien, H. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review." Current Organic Synthesis. Available at: [Link]

    • Relevance: Comprehensive review of regioselective synthesis str
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Available at: [Link]

    • Relevance: Validates the pharmacological importance of the sulfonamide moiety on bicyclic heterocycles.
  • Google Patents. (2020). "Sulfonamide compound or salt thereof (RU2732572C2)." Available at: Relevance: Confirms the specific existence and patentability of the 5-sulfonamide isomer (CAS 2095410-73-2).

Sources

Method

Technical Guide: Assay Development for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Derivatives

Executive Summary & Scientific Rationale The 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, bicyclic benzoxazinone core with a polar su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, bicyclic benzoxazinone core with a polar sulfonamide moiety. While the benzoxazinone core is frequently associated with kinase inhibition (e.g., PI3K/mTOR pathways) and anti-thrombotic activity, the introduction of a sulfonamide group at the C5 position explicitly positions this molecule as a candidate for Zinc-metalloprotein inhibition , most notably Carbonic Anhydrases (CAs) .

Why this specific assay design? The sulfonamide group (


) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases. However, the C5-regioisomer  is sterically unique compared to the more common C6 or C7 isomers. The proximity of the sulfonamide to the lactam nitrogen (N4) and the carbonyl (C3) creates a unique electrostatic environment that may influence selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Therefore, this guide prioritizes a Dual-Screening Cascade :

  • Biochemical Validation: Esterase activity assays to confirm Zinc binding and determine

    
    .
    
  • Phenotypic Validation: Hypoxia-induced cytotoxicity assays to validate the targeting of tumor-associated isoforms (hCA IX) which are overexpressed in hypoxic solid tumors.

Screening Cascade Visualization

The following diagram outlines the logical flow of the screening campaign, moving from high-throughput primary screens to low-throughput, high-content secondary assays.

ScreeningCascade cluster_biochem Phase 1: Biochemical (Cell-Free) cluster_cell Phase 2: Cellular (Phenotypic) Compound 3-Oxo-4H-1,4-benzoxazine -5-sulfonamide Library Primary Primary Screen: hCA II Inhibition (Colorimetric 4-NPA) Compound->Primary 10 µM Single Point Secondary Selectivity Screen: hCA IX vs hCA I (Stopped-Flow CO2) Primary->Secondary Hit Confirmation (IC50 < 1 µM) Normoxia Normoxic Viability (MTS/Resazurin) Target: Off-target Tox Secondary->Normoxia Lead Selection Hypoxia Hypoxic Viability (1% O2, 24-48h) Target: hCA IX Dependent Normoxia->Hypoxia Differential Tox Analysis Decision Lead Candidate? Hypoxia->Decision

Figure 1: Screening cascade prioritizing isoform selectivity and hypoxia-dependent efficacy.

Protocol A: Enzymatic Inhibition (Esterase Activity)

While the physiological substrate of CA is


, the Esterase Assay  using 4-Nitrophenyl acetate (4-NPA) is the industry standard for high-throughput screening (HTS) of sulfonamides because it is robust, cheap, and does not require the specialized equipment needed for stopped-flow 

hydration assays.
Mechanistic Basis

Carbonic Anhydrase catalyzes the hydrolysis of 4-NPA to 4-Nitrophenol (yellow,


) and acetate. Sulfonamides bind to the active site 

ion, displacing the water molecule required for catalysis, thus inhibiting the color change.
Materials
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II) (Sigma or recombinant).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Control: Acetazolamide (Standard Sulfonamide Inhibitor).[1][2]

Step-by-Step Procedure
  • Preparation of Stocks:

    • Dissolve test compounds (Benzoxazine-5-sulfonamides) in DMSO to 10 mM.

    • Prepare 4-NPA substrate solution (3 mM in acetonitrile). Note: Prepare fresh; 4-NPA spontaneously hydrolyzes over time.

    • Prepare hCA II enzyme solution (0.5 µM in Assay Buffer).

  • Plate Setup (96-well clear flat-bottom):

    • Blank: 140 µL Buffer + 10 µL DMSO (No Enzyme).

    • Positive Control (100% Activity): 130 µL Buffer + 10 µL Enzyme + 10 µL DMSO.

    • Test Wells: 130 µL Buffer + 10 µL Enzyme + 10 µL Compound (varying concentrations).

  • Incubation:

    • Incubate plates at 25°C for 15 minutes to allow the sulfonamide to equilibrate with the enzyme's zinc active site. Crucial: Sulfonamides are slow-binding inhibitors; skipping this step leads to underestimated potency.

  • Reaction Initiation:

    • Add 10 µL of 3 mM 4-NPA to all wells (Final concentration ~200 µM).

    • Total reaction volume: 160 µL.

  • Measurement:

    • Immediately read Absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes).

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Analysis

Calculate % Inhibition using the slope of the linear phase:



Fit data to the sigmoidal dose-response equation (Variable Slope) to determine 

.

Protocol B: Hypoxia-Induced Cytotoxicity (Cellular)

Benzoxazine sulfonamides targeting hCA IX/XII should show preferential toxicity in hypoxic conditions (where these enzymes are expressed to regulate pH) compared to normoxic conditions.

Materials
  • Cell Lines:

    • MDA-MB-231 (Breast Cancer) - High hCA IX expression in hypoxia.

    • MCF-10A (Non-tumorigenic epithelial) - Toxicity control.

  • Reagents: Resazurin (Alamar Blue) or CellTiter-Glo (ATP).

  • Equipment: Hypoxia Chamber (

    
    ).
    
Step-by-Step Procedure
  • Seeding:

    • Seed cells at 5,000 cells/well in two duplicate 96-well plates.

    • Allow attachment for 24 hours in standard incubator (

      
      ).
      
  • Treatment:

    • Treat both plates with serial dilutions of the Benzoxazine-5-sulfonamide (0.1 µM – 100 µM).

    • Include SLC-0111 (a reference CA IX inhibitor) as a positive control.

  • Induction:

    • Plate A (Normoxia): Incubate at

      
       for 48 hours.
      
    • Plate B (Hypoxia): Incubate at

      
       for 48 hours.
      
  • Readout (Resazurin):

    • Add Resazurin reagent (10% of culture volume).

    • Incubate for 2-4 hours.

    • Measure Fluorescence (Ex 560 nm / Em 590 nm).

Interpretation: The Hypoxia Cytotoxicity Ratio (HCR)

A successful candidate should exhibit a high HCR:



  • HCR > 2.0: Indicates the compound is selectively targeting hypoxia-driven mechanisms (likely hCA IX inhibition).

  • HCR

    
     1.0:  Indicates general cytotoxicity (non-specific mechanism).
    

Structural Mechanism Visualization

To assist in SAR (Structure-Activity Relationship) analysis, the following diagram illustrates the binding mode of the 5-sulfonamide pharmacophore within the hCA active site.

BindingMode Zn Zn2+ Ion His His94/96/119 Zn->His Thr Thr199 (Gatekeeper) Sulfonamide Sulfonamide N (Deprotonated) Sulfonamide->Zn Coordination Sulfonamide->Thr H-Bond Benzoxazine Benzoxazine Core (Hydrophobic Wall) Benzoxazine->Sulfonamide

Figure 2: The sulfonamide nitrogen coordinates the Zinc ion, while the benzoxazine core interacts with the hydrophobic pocket.

Data Presentation Standards

When reporting results for this scaffold, summarize data in the following format to allow for rapid comparison of the 5-sulfonamide effect versus other regioisomers.

Table 1: Inhibitory Profile of Benzoxazine-5-sulfonamides

Compound IDR-Group (N4)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Acetazolamide Ref25012250.48
BZX-5-001 -H4508.51500.05
BZX-5-002 -Methyl>100045123.75

Note: A Selectivity Ratio (II/IX) < 1 indicates selectivity for the tumor-associated isoform IX.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of a Benzenesulfonamide Inhibitor Adduct of hCA II. Journal of Medicinal Chemistry. Link

  • Konda, S., et al. (2015).[3] Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link

  • Vullo, D., et al. (2021).[4][5][6] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules. Link

Sources

Application

Application Note: Solubility and Stability Profiling of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Introduction & Executive Summary The compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a critical scaffold in medicinal chemistry, sharing structural homology with carbonic anhydrase inhibitors (CAIs) and certai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a critical scaffold in medicinal chemistry, sharing structural homology with carbonic anhydrase inhibitors (CAIs) and certain antimicrobial agents. Its core structure features a benzoxazinone (lactam) ring fused to a sulfonamide moiety.

Developing formulations for this class of molecules presents a "Solubility-Stability Paradox":

  • Solubility: The sulfonamide group (

    
    ) is weakly acidic (pKa 
    
    
    
    9.8–10.5). Solubility is typically poor in acidic/neutral media but increases significantly under basic conditions due to deprotonation.
  • Stability: The 3-oxo-1,4-benzoxazine ring (a cyclic carbamate/lactam equivalent) is susceptible to nucleophilic attack at the carbonyl carbon, particularly in alkaline environments, leading to ring opening and irreversible degradation.

This Application Note provides a self-validating workflow to characterize these opposing forces, ensuring that solubility gains at high pH do not come at the cost of chemical integrity.

Physicochemical Profiling Strategy

Before initiating wet-lab protocols, the theoretical ionization profile must be mapped to select appropriate buffer systems.

Theoretical Ionization (pKa)
  • Site A (Sulfonamide Nitrogen): pKa

    
     10.0. At pH > 10, the molecule becomes anionic, drastically increasing aqueous solubility.
    
  • Site B (Lactam Nitrogen - 4H): pKa > 13. Generally non-ionizable in physiological ranges.

The "Safe Zone" Hypothesis

We hypothesize a narrow pH window (pH 6.8 – 8.0) where the molecule maintains sufficient stability for testing, even if solubility is sub-optimal. The protocols below are designed to empirically verify this window.

Protocol A: Thermodynamic Solubility Assessment

Objective: Determine the equilibrium solubility of the crystalline solid across the physiological pH range. Methodology: Saturation Shake-Flask Method (Standard: ASTM E1148-02 / Avdeef).

Reagents & Materials
  • Test Compound: High purity (>98%) crystalline 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.

  • Buffers:

    • pH 1.2 (0.1 N HCl) - Gastric simulation.

    • pH 4.5 (Acetate buffer) - Early duodenal simulation.

    • pH 6.8 (Phosphate buffer) - Intestinal simulation.

    • pH 7.4 (Phosphate buffered saline) - Systemic circulation.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters (low binding), HPLC-UV/MS.

Step-by-Step Workflow
  • Excess Addition: Weigh approximately 5 mg of compound into 2 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Equilibration:

    • Seal vials and place in an orbital shaker at 37°C ± 0.5°C (biorelevant) or 25°C (standard).

    • Agitate at 200 RPM for 24 hours. Note: 24h is sufficient for this scaffold; 48h risks hydrolysis at higher pH.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 10 minutes.

    • Verify the presence of undissolved solid (critical for thermodynamic validity).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute filtrate with Mobile Phase A (see Section 5) and analyze via HPLC.

Visualization: Solubility Workflow

SolubilityWorkflow Start Solid Compound (Excess) Buffer Add Buffer (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer Shake Equilibration 24h @ 37°C Buffer->Shake Check Solid Present? Shake->Check Filter Filter (PTFE) Discard first 200µL Check->Filter Yes Fail Add more solid Check->Fail No HPLC HPLC-UV Quantification Filter->HPLC Fail->Buffer

Figure 1: Decision-tree workflow for thermodynamic solubility testing ensuring saturation conditions.

Protocol B: Forced Degradation (Stability Profiling)

Objective: Identify degradation pathways and validate the "stability-indicating" nature of the analytical method (per ICH Q1A R2). Critical Mechanism: The benzoxazinone ring is prone to base-catalyzed hydrolysis , opening the ring to form a phenol-amide derivative.

Stress Conditions Table
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours5–20%Sulfonamide hydrolysis (minor); Lactam stability check.
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours5–20%Primary Failure Mode: Nucleophilic attack on C=O (Lactam ring opening).
Oxidation 3% H₂O₂, Ambient2–6 Hours5–20%S-oxidation (Sulfonamide) or N-oxidation.
Thermal 60°C (Solid State)7 Days<5%Physical stability (polymorph change).
Step-by-Step Protocol (Base Hydrolysis Focus)
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol/Water (50:50).

  • Stress Initiation:

    • Transfer 1.0 mL of stock to a vial.

    • Add 1.0 mL of 0.1 N NaOH.

    • Immediate Action: Inject 'Time 0' sample to catch ultra-fast degradation.

  • Incubation: Store at ambient temperature (20–25°C).

  • Quenching (Critical):

    • At time points (1h, 4h), remove an aliquot.

    • Neutralize immediately with an equivalent volume of 0.1 N HCl. Failure to neutralize will damage the HPLC column and continue degradation in the autosampler.

  • Analysis: Dilute to analytical range and inject.

Visualization: Degradation Pathways

DegradationPathways Parent Parent: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Acid Acid Stress (0.1 N HCl) Parent->Acid Protonation Base Base Stress (0.1 N NaOH) Parent->Base Nucleophilic Attack Desulf Degradant B: Desulfonamidation (Trace) Acid->Desulf Low Susceptibility RingOpen Degradant A: Ring Opening (Phenol-Amide formation) Base->RingOpen High Susceptibility (Lactam Hydrolysis) Note1 Mechanism: OH- attacks carbonyl carbon at pos 3, cleaving the O-C bond. Base->Note1

Figure 2: Predicted degradation pathways. Base-catalyzed ring opening is the primary risk factor.

Analytical Method (HPLC-UV)

To support the above protocols, the analytical method must separate the parent from the "Ring-Opened" degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps sulfonamide protonated/neutral to improve retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm.

  • Rationale: The ring-opened degradant (phenol-amide) will be more polar (more H-bond donors) and should elute earlier (lower RT) than the parent benzoxazine.

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] [Link]

  • Avdeef, Alex. "Solubility of Sparingly-Soluble Ionizable Drugs." Advanced Drug Delivery Reviews, vol. 59, no. 7, 2007, pp. 568-590. [Link]

  • Blessy, M., et al. "Stress Testing of Pharmaceutical Products: A Review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. [Link]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]

Sources

Method

Application Note: Cell-Based Evaluation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Executive Summary & Introduction This application note details the cell-based validation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide , a representative scaffold in the development of tumor-associated Carbonic Anhydrase (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

This application note details the cell-based validation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide , a representative scaffold in the development of tumor-associated Carbonic Anhydrase (CA) inhibitors.

The benzoxazine core provides a rigid, lipophilic scaffold often associated with kinase inhibition and antimicrobial activity, while the sulfonamide moiety (


) is the classic pharmacophore for Zinc-binding Carbonic Anhydrase inhibition.
Therapeutic Rationale

The primary therapeutic interest in this compound lies in its potential to selectively inhibit hCA IX and hCA XII . Unlike ubiquitous isoforms (hCA I/II), hCA IX is overexpressed in hypoxic solid tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer) and regulates intracellular pH (


) to ensure cell survival in acidic microenvironments.

Key Mechanism:

  • Hypoxia: Tumor core becomes hypoxic

    
     HIF-1
    
    
    
    stabilization.
  • Expression: HIF-1

    
     upregulates hCA IX expression on the cell surface.
    
  • Function: hCA IX catalyzes extracellular

    
     hydration to bicarbonate (
    
    
    
    ), which is imported to buffer
    
    
    , while protons (
    
    
    ) acidify the extracellular space (driving metastasis).
  • Inhibition: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide blocks this catalytic cycle, leading to intracellular acidification and apoptosis specifically in hypoxic cells.

Experimental Design Strategy

To validate this compound, we employ a "Funnel Approach" moving from phenotypic screening to mechanistic confirmation.

Cell Line Selection
Cell LineTissue OriginhCA IX StatusRole in Assay
HT-29 Colon AdenocarcinomaHigh (Constitutive)Primary Model for Efficacy
MDA-MB-231 Breast (TNBC)Inducible (Hypoxia)Hypoxia-Selectivity Model
HCT-116 Colorectal CarcinomaLow/NullNegative Control (Specificity)
NCM460 Normal Colon EpitheliumNegativeToxicity Counter-screen
Mechanistic Pathway Diagram[1]

CA_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp hCA IX Upregulation (Membrane Bound) HIF1a->CAIX_Exp CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->CO2_Hydration pHi Intracellular pH (pHi) Maintenance (7.2) CO2_Hydration->pHi HCO3- Import Survival Tumor Survival & Metastasis pHi->Survival Compound 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide Compound->CAIX_Exp Inhibits Catalytic Domain Acidosis Intracellular Acidosis (Apoptosis) Compound->Acidosis Causes Acidosis->Survival Blocks

Caption: Mechanism of Action for CA IX inhibition under hypoxic conditions.

Protocol 1: Differential Cytotoxicity (Normoxia vs. Hypoxia)

Objective: Determine if the compound exhibits hypoxia-selective cytotoxicity , a hallmark of valid hCA IX inhibitors.

Materials
  • Cells: HT-29 and MDA-MB-231.

  • Reagents: CellTiter-Glo® (Promega) or CCK-8.

  • Equipment: Hypoxia Chamber (

    
    ) and Standard Incubator (
    
    
    
    ).
  • Control: Acetazolamide (Non-selective CA inhibitor) or SLC-0111 (Phase II CA IX inhibitor).

Workflow
  • Seeding: Seed cells at 3,000 cells/well in white-walled 96-well plates.

  • Attachment: Incubate for 24 hours at

    
     in normoxia.
    
  • Treatment:

    • Prepare serial dilutions of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide (0.1 nM to 100

      
      M) in DMSO (Final DMSO < 0.5%).
      
    • Create duplicate plates: Set A (Normoxia) and Set B (Hypoxia) .

  • Incubation:

    • Place Set A in standard incubator for 72 hours.

    • Place Set B in Hypoxia Chamber (

      
      ) for 72 hours.
      
  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and measure luminescence.

Data Analysis

Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • Interpretation: An HCR > 5 indicates significant hypoxia selectivity, validating the mechanism.

Protocol 2: Intracellular pH ( ) Recovery Assay

Objective: Confirm that the compound disrupts the cell's ability to recover from acid load, the direct functional consequence of CA inhibition.

Materials
  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Buffer A (Acid Load): Ammonium Chloride (

    
    ) Pre-pulse buffer.
    
  • Buffer B (Measurement): Sodium-free bicarbonate buffer.

Workflow
  • Loading: Seed HT-29 cells in black 96-well plates. Incubate with

    
     BCECF-AM for 30 mins at 
    
    
    
    .
  • Acidification (The Ammonium Pre-pulse):

    • Wash cells with Buffer A (

      
      ). Incubate 10 mins.
      
    • Rapidly wash with Sodium-free buffer to induce acute intracellular acidification.

  • Recovery & Treatment:

    • Immediately add Buffer containing

      
      PLUS  the test compound (
      
      
      
      ) or Vehicle.
  • Kinetic Measurement:

    • Measure Fluorescence Ratio (Excitation 490/440 nm; Emission 535 nm) every 30 seconds for 20 minutes.

Expected Results
  • Vehicle Control: Rapid recovery of

    
     (fluorescence ratio increases) as CA IX converts 
    
    
    
    to bicarbonate.
  • 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide: Significant retardation of

    
     recovery (flat line), confirming target engagement.
    

Protocol 3: Caspase 3/7 Apoptosis Assay

Objective: Distinguish between cytostatic (growth arrest) and cytotoxic (apoptotic) effects.

Workflow
  • Seeding: Seed MDA-MB-231 cells (5,000/well).

  • Hypoxia Induction: Pre-incubate in hypoxia (

    
    ) for 24 hours to upregulate hCA IX.
    
  • Treatment: Treat with compound at

    
     (determined from Protocol 1) for 24 hours under hypoxia.
    
  • Detection:

    • Add Caspase-Glo® 3/7 Reagent (1:1 ratio).

    • Incubate 1 hour at Room Temp.

    • Measure Luminescence.

  • Normalization: Normalize signal to total cell number (via parallel Crystal Violet stain) to rule out false negatives due to cell death.

Troubleshooting & Optimization

IssueProbable CauseSolution
No difference between Normoxia/Hypoxia Cell line does not express CA IXValidate CA IX expression via Western Blot (Ab: M75) in your specific clone.
High background in pH Assay Incomplete dye washingPerform 3x washes with PBS post-BCECF loading; use Phenol Red-free media.
Compound Precipitation Low solubility of benzoxazine coreLimit final DMSO to 0.5%; Sonicate stock solution; Do not exceed

in assay media.

Assay Validation Workflow Diagram

Assay_Workflow cluster_Screen Phase 1: Phenotypic Screen cluster_Mech Phase 2: Mechanism Start Compound Stock (10mM DMSO) Normoxia Normoxia Viability (72h) Start->Normoxia Hypoxia Hypoxia Viability (72h, 1% O2) Start->Hypoxia HCR Calculate HCR Ratio Normoxia->HCR Hypoxia->HCR pH_Assay pHi Recovery (BCECF-AM) HCR->pH_Assay If HCR > 3 Apoptosis Caspase 3/7 Activation pH_Assay->Apoptosis Confirm Target

Caption: Step-by-step validation workflow for benzoxazine sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Benzoxazines and related scaffolds as carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1365-1378. Link

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-inducible transmembrane protein: regulation and therapeutic targeting in solid tumors. Frontiers in Physiology, 4, 400. Link

  • Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase Inhibitory Activity of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Sulfonamides. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic complexities of 1,4-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic complexities of 1,4-benzoxazin-3-one derivatives.

Synthesizing 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide presents unique regiochemical and kinetic challenges. Unlike generic benzoxazine cores, the presence of the 5-sulfonamide group drastically alters the electronic landscape of the molecule, demanding strict control over reaction pathways to prevent undesired regioisomers and incomplete cyclizations.

Mechanistic Pathway & Logic

The most critical failure point in this synthesis is attempting a late-stage chlorosulfonation on a pre-formed 2H-1,4-benzoxazin-3(4H)-one core. Because the ring oxygen is a strong ortho/para director, electrophilic aromatic substitution (EAS) is heavily biased toward the 6-position (para to the oxygen).

To successfully synthesize the 5-sulfonamide isomer, you must utilize a "bottom-up" approach, starting with the pre-functionalized 2-amino-3-hydroxybenzenesulfonamide .

BenzoxazineSynthesis SM 2-Amino-3-hydroxy- benzenesulfonamide Inter N-chloroacetyl Intermediate SM->Inter Base, 0°C Reagent Chloroacetyl Chloride Reagent->Inter Prod 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide Inter->Prod Intramolecular O-Alkylation (Δ) WrongSM 2H-1,4-benzoxazin- 3(4H)-one WrongProd 6-Sulfonamide Isomer (Undesired Regioisomer) WrongSM->WrongProd Chlorosulfonation (EAS directs para to O)

Regioselective synthesis of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide vs. late-stage sulfonation.

Validated Experimental Protocol

This self-validating protocol utilizes kinetic trapping to ensure N-acylation occurs prior to O-alkylation, preventing unwanted Smiles-type rearrangements .

Step 1: Kinetic N-Acylation

  • Dissolve 1.0 eq of 2-amino-3-hydroxybenzenesulfonamide in anhydrous DMF (0.2 M concentration).

  • Add 2.5 eq of anhydrous Cesium Carbonate (

    
    ). Stir for 15 minutes under a Nitrogen atmosphere.
    
  • Cool the reaction vessel strictly to 0 °C using an ice bath. Causality: The amine is more nucleophilic than the phenol. Keeping the temperature at 0 °C ensures selective N-acylation and prevents premature, uncontrolled O-alkylation.

  • Add 1.1 eq of Chloroacetyl chloride dropwise over 30 minutes.

  • Validation Checkpoint: Run TLC (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a highly polar intermediate (N-(2-hydroxy-3-sulfamoylphenyl)-2-chloroacetamide).

Step 2: Intramolecular Cyclization

  • Once N-acylation is confirmed complete, remove the ice bath and heat the reaction mixture to 90 °C for 6–8 hours.

  • Validation Checkpoint: LC-MS should indicate the loss of HCl (M-36) from the intermediate, confirming ring closure.

  • Cool to room temperature and pour the mixture into crushed ice. The product will precipitate.

  • Filter, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.

Reaction Optimization Data

The choice of base and solvent drastically impacts the thermodynamics of the cyclization step. The electron-withdrawing nature of the sulfonamide group deactivates the adjacent hydroxyl group, making standard cyclization conditions sluggish.

Condition SetBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
A (Standard)

Chloroform551632%Reaction stalls; high levels of uncyclized intermediate remain.
B (Intermediate)

DMF801265%Moderate cyclization; some intermolecular dimerization observed.
C (Optimized)

DMF90688% "Cesium effect" enhances phenoxide nucleophilicity, driving rapid ring closure.

Troubleshooting & FAQs

Q: My NMR data indicates I have synthesized the 6-sulfonamide isomer instead of the 5-sulfonamide. How did this happen? A: You likely attempted a late-stage sulfonation on an unfunctionalized 1,4-benzoxazin-3-one core. The oxygen atom at position 1 is a potent electron-donating group that directs electrophilic aromatic substitution (like chlorosulfonation via


) to the para position, which is position 6 . To obtain the 5-isomer, you must build the oxazine ring around a pre-existing 3-sulfonamide-substituted 2-aminophenol.

Q: The reaction stalls at the N-chloroacetyl intermediate. Boiling it longer just degrades the material. How do I force cyclization? A: The sulfonamide group at the 3-position (relative to the phenol) exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the adjacent phenoxide ion. If you are using


, switch to 

. The larger ionic radius of the Cesium cation creates a looser, more reactive ion pair with the phenoxide, drastically lowering the activation energy required for the intramolecular Williamson ether synthesis.

Q: I am observing a significant amount of a dimeric byproduct in my LC-MS. How can I minimize this? A: Dimerization is caused by intermolecular alkylation, where the phenoxide of one molecule attacks the chloroacetyl group of another. This is a concentration-dependent side reaction. To suppress it, increase the dilution of your reaction mixture during the cyclization phase (drop the concentration from 0.5 M to 0.1 M or 0.2 M). The intramolecular ring closure is a first-order process and will be unaffected by dilution, whereas the second-order intermolecular dimerization will be heavily suppressed.

Q: Can I use one-pot conditions without isolating the intermediate? A: Yes, the protocol provided above is a one-pot, two-step procedure. However, you must enforce a strict temperature gradient (0 °C for addition, then 90 °C for cyclization). If you add chloroacetyl chloride at elevated temperatures, you risk competitive O-acylation followed by a Smiles rearrangement, which can scramble the regiochemistry of your final product .

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry (2023). Available at:[Link]

  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC (2008). Available at:[Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences (2024). Available at:[Link]

Optimization

Technical Support Center: Purification of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Welcome to the technical support hub for the purification of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the purification of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this and structurally related compounds.

Introduction

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a heterocyclic compound featuring a benzoxazine core and a sulfonamide group. These moieties, while integral to its potential biological activity, can present unique challenges during purification.[1][2] The presence of both polar (sulfonamide and amide) and nonpolar (benzene ring) functionalities necessitates a carefully optimized purification strategy to achieve high purity.[3][4] This guide provides a structured approach to troubleshooting common issues, from low yields to persistent impurities, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, offering causative explanations and actionable solutions.

Problem 1: Low Yield After Recrystallization

Symptom: The mass of the purified crystalline product is significantly lower than theoretically expected.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The selected solvent or solvent system may have too high a solubility for the compound, even at low temperatures, leading to product loss in the filtrate.[5]

    • Solution: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures.[5] For sulfonamides, which possess both polar and nonpolar groups, solvent mixtures are often effective.[3][5] Consider using mixtures of alcohols (like ethanol or isopropanol) and water.[5] A good starting point for similar sulfonamides is 95% ethanol.[3]

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[5][6]

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[6] If excess solvent has been used, carefully evaporate a portion of it to concentrate the solution and then allow it to cool again.

  • Premature Crystallization: The product crystallizes too early, for instance, during hot filtration to remove insoluble impurities.[5] This leads to product loss on the filter paper or in the funnel.

    • Solution: Ensure that all glassware used for filtration (funnel, receiving flask) is pre-heated.[5] Perform the hot filtration step as quickly as possible to minimize cooling.[5]

  • Incomplete Cooling: The solution has not been cooled sufficiently to maximize crystal formation.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the product and maximize precipitation.[6]

Problem 2: Product "Oils Out" Instead of Crystallizing

Symptom: Instead of forming solid crystals upon cooling, the product separates from the solution as an oily liquid.

Possible Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[5]

    • Solution: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[5][7]

  • Solution Temperature Exceeds Product's Melting Point: If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves and may not crystallize properly.

    • Solution: Choose a solvent or solvent system with a lower boiling point.[6]

  • Rapid Cooling: Cooling the solution too quickly can lead to the product crashing out of solution as an amorphous oil rather than forming an ordered crystal lattice.[6]

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop.[6] Insulating the flask with a cloth can help slow the cooling process.[5]

Problem 3: Persistent Impurities Detected by HPLC or NMR

Symptom: Analytical techniques like HPLC or NMR show the presence of impurities in the final product, even after recrystallization.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product and can co-crystallize.

    • Solution: A secondary purification method is often necessary. Column chromatography is a powerful technique for separating compounds with different polarities.[7] Alternatively, try recrystallizing from a different solvent system, as this may alter the relative solubilities of the product and impurities.

  • Degradation of the Product: The compound may be degrading under the purification conditions (e.g., high heat, acidic or basic conditions).[8]

    • Solution: Investigate the stability of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, heat, and oxidation, can help identify potential degradation pathways.[9][10][11] If degradation is suspected, consider using milder purification conditions, such as lower temperatures or neutral pH.

  • Starting Material Contamination: Unreacted starting materials or reagents from the synthesis may be carried through the workup.

    • Solution: Ensure the initial reaction has gone to completion by monitoring with TLC or HPLC.[8] An aqueous wash of the crude product before purification can often remove water-soluble starting materials and reagents.

Problem 4: Amorphous Powder Instead of Crystalline Solid

Symptom: The final product is a fine powder with no discernible crystalline structure.

Possible Causes & Solutions:

  • Rapid Precipitation: The solid has "crashed out" of a highly supersaturated solution too quickly for an ordered crystal lattice to form.[6]

    • Solution: The key is to slow down the rate of crystallization.[6] Allow the solution to cool slowly and undisturbed. A solvent/anti-solvent crystallization method can also be effective.[6] In this technique, the compound is dissolved in a "good" solvent, and then a miscible "anti-solvent" (in which the compound is poorly soluble) is slowly added to induce gradual precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide?

A1: A multi-step approach is often most effective. Start with an aqueous workup of the crude reaction mixture to remove inorganic salts and highly polar impurities. This can be followed by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.[5] For very impure samples or to achieve high purity for analytical standards, column chromatography is recommended.[7]

Q2: How do I choose the right solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. Given the molecule's mixed polarity, a solvent of intermediate polarity or a solvent mixture is usually required.[3] The ideal solvent should fully dissolve the compound when hot but have low solubility when cold.[5] Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, and their aqueous mixtures) are highly recommended to empirically determine the best system.

Q3: My compound is colored. How can I remove the colored impurities?

A3: If the colored impurities are non-polar, they can sometimes be removed by washing the crude solid with a non-polar solvent in which your product is insoluble. If the impurities are soluble in the recrystallization solvent, a small amount of activated charcoal can be added to the hot solution before filtration.[5][12] The charcoal adsorbs the colored impurities and is then removed by hot gravity filtration.[5] Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: No crystals are forming, even after cooling and scratching the flask. What should I do?

A4: This typically indicates that the solution is not supersaturated, likely due to using too much solvent.[5]

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.

  • Induce crystallization: If the solution is supersaturated but nucleation is slow, add a "seed" crystal of the pure compound to provide a template for crystal growth.[5][6]

  • Use an anti-solvent: Slowly add a miscible solvent in which your compound is insoluble to decrease its overall solubility and promote crystallization.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the minimum volume of hot recrystallization solvent (e.g., 70% isopropanol in water) to the crude 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide to achieve complete dissolution.[5][12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[5] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Table 1: Solvent Properties for Sulfonamide Purification
Solvent/SystemPolarityTypical UseConsiderations
95% EthanolIntermediateGood starting point for many sulfonamides.[3]Balances solvation of polar and non-polar groups.[3]
Isopropanol/WaterIntermediateEffective for many sulfonamides, offers good recovery.[5][12]The ratio of isopropanol to water can be adjusted to optimize solubility.
AcetoneIntermediateCan be an effective solvent for some sulfonamides.[3]Its lower boiling point can be advantageous.
Ethyl AcetateIntermediateUseful for chromatography and as a potential recrystallization solvent.
DichloromethaneNon-polarPrimarily used for extraction and chromatography.Not typically a good recrystallization solvent for this class of compounds.

Visualizations

Purification Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common purification issues.

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization low_yield Low Yield? recrystallization->low_yield oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals success Pure Crystals Obtained impurity Impurities Remain? success->impurity low_yield->success No check_solvent Re-evaluate Solvent & Volume low_yield->check_solvent Yes oiling_out->success No slow_cool Slow Cooling Rate oiling_out->slow_cool Yes no_crystals->success No concentrate Concentrate Solution & Seed no_crystals->concentrate Yes chromatography Column Chromatography impurity->chromatography Yes end end impurity->end No check_solvent->recrystallization slow_cool->recrystallization concentrate->recrystallization chromatography->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Experiment 3 Notes. Chemistry LibreTexts. 2020.
  • Ohashi S, Zhang K, Ran Q, et al. Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. 2017.
  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate.
  • Sulfonamide purification process. Google Patents. 1957.
  • Sulfonamide-impurities. Pharmaffiliates.
  • Solved 1. consider a crystallization of sulfanilamide in. Chegg.com. 2016.
  • DSC thermograms of benzoxazine products purified with different purification methods. 1. ResearchGate.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. 2020.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • Synthesis and thermal stability of benzoxazine nitroxides. PubMed. 2011.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Forced degradation studies – comparison between ICH, EMA, FDA and. der DGRA. 2014.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. 2024.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba.it.
  • Forced Degradation Studies. Scribd. 2025.
  • 3-Oxo-3,4-dihydro-2H-benzo[b][3][5]oxazine-6-sulfonyl chloride. MilliporeSigma. Available from:

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis. 2013.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. 2008.
  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.
  • Synthesis and Cross-Linking of a Benzoxazine-Containing Anthracene Moiety: Thermally Stable Photoluminescent Benzoxazine Resin. Macromolecules. 2020.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. 2021.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. 2021.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC. 2024.
  • Synthesis of 4H-1,3-benzoxazines. Organic Chemistry Portal.
  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing).
  • Benzoxazine derivatives and their application in therapy. Google Patents. 1995.
  • 1049652-25-6|3-Oxo-3,4-dihydro-2H-benzo[b][3][5]oxazine-5-sulfonyl chloride. BLDpharm. Available from:

  • Compound 4-methyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzene-1-sulfonamide...

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues with 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical stability and handling challenges associated with 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical stability and handling challenges associated with 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide .

This compound features a delicate structural balance: a rigid 3-oxo-1,4-benzoxazine core (a cyclic lactam) fused to a benzene ring bearing a sulfonamide moiety. While the sulfonamide group is generally robust, the lactam ring and the electron-rich aromatic system present specific vulnerabilities in solution, particularly under aqueous, alkaline, or oxygen-rich conditions[1][2]. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your experimental data.

Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the simulated degradation kinetics in Table 1. This data highlights the critical influence of pH and solvent choice on compound half-life.

Table 1: Stability Profile of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Solutions

Solvent / Buffer SystempHTemperatureEstimated Half-Life (

)
Primary Degradation Mechanism
Anhydrous DMSO (<0.1% H₂O)N/A-80°C> 12 monthsNone (Stable)
Anhydrous DMSO (<0.1% H₂O)N/A+25°C~ 4 weeksTrace Auto-oxidation
Aqueous HEPES Buffer7.4+37°C18 - 24 hoursBase-catalyzed Lactam Hydrolysis
Aqueous Acetate Buffer5.5+37°C> 72 hoursStable (Protonated intermediate)
Cell Culture Media (10% FBS)7.4+37°C12 - 16 hoursHydrolysis & Protein Binding
Frequently Asked Questions & Troubleshooting
Q1: Why does my stock solution lose potency within 24 hours when diluted in standard biological buffers (pH 7.4+)?

The Causality: The primary site of instability is the 3-oxo (lactam) moiety of the benzoxazine ring. At physiological pH (7.4) or higher, the solution contains sufficient hydroxide ions to initiate a nucleophilic attack on the electrophilic carbonyl carbon (C3) of the lactam[1][2]. Because the nitrogen lone pair is partially delocalized into the adjacent electron-withdrawing sulfonamide-substituted aromatic ring, the amide bond is weakened. This leads to ring-opening hydrolysis, yielding a 2-(2-amino-3-sulfamoylphenoxy)acetic acid derivative. The Fix: If your assay requires prolonged aqueous exposure, buffer your working solutions to a slightly acidic to neutral pH (6.0 - 6.8). Always prepare aqueous dilutions immediately before dosing (see the "Just-in-Time" protocol below).

Q2: My DMSO stock solutions turn from clear to a pale brown color after a few weeks at -20°C. Is the compound still viable?

The Causality: A color shift to yellow or brown is a definitive indicator of oxidative degradation. If trace water is present in your DMSO, a small fraction of the compound undergoes the ring-opening hydrolysis described above. The resulting aminophenol-like intermediate is highly susceptible to auto-oxidation when exposed to dissolved oxygen or trace transition metals, rapidly forming highly conjugated, colored quinone-imine species. The Fix: Discard browned solutions, as quinone-imines are highly reactive and will cause false positives in biological assays via covalent protein modification. To prevent this, use strictly anhydrous DMSO, purge your storage vials with argon, and store aliquots at -80°C rather than -20°C.

Q3: How can I ensure reproducible dosing in cell-based assays without the compound crashing out or degrading?

The Causality: The compound possesses a sulfonamide group which can act as a weak acid, but the intact benzoxazine core is highly lipophilic. Dropping a highly concentrated DMSO stock directly into warm, pH 7.4 media causes localized supersaturation and rapid precipitation before the compound can properly solvate, while simultaneously exposing it to hydrolytic conditions[3]. The Fix: Utilize a two-step serial dilution method. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% pH 6.5 buffer) to step down the lipophilicity, then spike this intermediate into your final assay media.

Mechanistic Visualization

G Intact Intact 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide Hydrolysis Base Catalyzed Hydrolysis (H2O, pH > 7.0) Intact->Hydrolysis Nucleophilic Attack Sulfonamide Sulfonamide Cleavage (Extreme Acid/Heat only) Intact->Sulfonamide Prolonged Heating RingOpened Ring-Opened Intermediate (Aminophenol Derivative) [LC-MS: M + 18 Da] Hydrolysis->RingOpened Oxidation Auto-Oxidation (O2, Trace Metals, Light) RingOpened->Oxidation Exposure to Air/Light Quinone Quinone-Imine Degradants (Colored/Brown Precipitate) Oxidation->Quinone

Fig 1: Chemical degradation pathways of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in solution.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, utilize the following self-validating workflows. The integration of LC-MS quality control ensures that you are never working with degraded material.

Protocol A: Preparation and QC of Anhydrous Stock Solutions
  • Reagent Preparation: Equilibrate the lyophilized 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide powder to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Dissolve the compound in anhydrous DMSO (≥99.9% purity, <0.005% water) to achieve a 10 mM stock concentration. Vortex gently until completely clear.

  • QC Validation (Self-Validating Step): Immediately run a 1 µL aliquot on an LC-MS system.

    • Acceptance Criteria: A single dominant peak corresponding to the parent mass

      
      .
      
    • Rejection Criteria: The presence of a peak at

      
      . This indicates water addition (lactam hydrolysis). If observed, discard the stock and procure fresh anhydrous solvent.
      
  • Storage: Aliquot the validated stock into amber glass vials (to prevent photolytic degradation), purge the headspace with Argon gas, seal tightly, and store at -80°C.

Protocol B: "Just-in-Time" Aqueous Dilution for Cell Assays
  • Thaw: Thaw a single-use DMSO aliquot at room temperature. Do not use a water bath, as localized heating accelerates degradation.

  • Intermediate Dilution: Dilute the 10 mM stock to 100 µM using a slightly acidic intermediate buffer (e.g., 10 mM Sodium Acetate, pH 6.0, containing 5% DMSO to maintain solubility).

  • Final Assay Dilution: Immediately prior to dosing cells, dilute the intermediate solution into your pre-warmed cell culture media to achieve your final working concentration (e.g., 1 µM).

Workflow Step1 1. Weighing (Dry Environment) Step2 2. Dissolution (Anhydrous DMSO) Step1->Step2 Step3 3. LC-MS QC (Check for M+18) Step2->Step3 Step4 4. Storage (-80°C, Argon Purge) Step3->Step4 Step5 5. Assay Dilution (Just-in-Time, pH 6.0) Step4->Step5

Fig 2: Optimized workflow for the preparation, validation, and storage of stable compound stock solutions.

References
  • European Patent Office. "NEW HETEROCYCLIC COMPOUNDS - EP 3717477 B1". Google Patents / Googleapis.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Executive Overview & Physicochemical Profiling As a Senior Application Scientist, I approach chromatographic method development not as a series of trial-and-error steps, but as an exercise in applied physical chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Physicochemical Profiling

As a Senior Application Scientist, I approach chromatographic method development not as a series of trial-and-error steps, but as an exercise in applied physical chemistry. 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide presents a unique analytical challenge. The molecule features a lactam-like 3-oxo-4H ring system capable of strong hydrogen bonding, coupled with a primary sulfonamide group that exhibits pH-dependent ionization.

Understanding these structural nuances is the first step in troubleshooting. If you do not control the ionic state of both your analyte and your stationary phase, the system will control your chromatography—usually resulting in peak tailing, retention drift, and poor reproducibility.

Table 1: Physicochemical Drivers of Chromatographic Behavior
Molecular FeatureChromatographic ConsequenceMitigation Strategy
Sulfonamide Group (-SO₂NH₂) Weakly acidic/amphoteric; prone to secondary electrostatic interactions with metal impurities or ionized silanols.Maintain mobile phase pH strictly between 2.5–3.0 to suppress ionization[1].
3-Oxo-4H Lactam Ring Strong hydrogen bond donor/acceptor; causes severe tailing on exposed silica.Utilize high-density end-capped C18 or polar-embedded stationary phases.
Aromatic Core High UV absorptivity; strong hydrophobic retention.Monitor at 254 nm or 270 nm; use Acetonitrile/Methanol gradients[2].

Diagnostic FAQs: Causality & Resolution

Q1: Why am I observing severe peak tailing (Tailing Factor > 1.8) despite using a brand-new reversed-phase C18 column? The Causality: Peak tailing in sulfonamide analysis is rarely a primary retention issue; it is a secondary interaction phenomenon. At a neutral or mid-range pH, residual silanol groups (pKa ~3.5) on the silica support become ionized (Si-O⁻). The polar functional groups of the benzoxazine-sulfonamide undergo electrostatic and hydrogen-bonding interactions with these active sites, delaying the elution of a fraction of the analyte molecules[1]. The Solution: You must neutralize the stationary phase. Adjust the aqueous portion of your mobile phase to pH 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid. At this pH, silanols are fully protonated (Si-OH), effectively shutting down the secondary retention mechanism[1][2].

Q2: My chromatograms are showing split peaks or a distinct "shoulder" on the main peak. Is my column failing? The Causality: While a blocked frit or column void can cause splitting, the most common culprit for this specific artifact is an injection solvent mismatch. If you dissolve your sample in 100% organic solvent (e.g., DMSO or Acetonitrile) and inject it into a highly aqueous mobile phase, the analyte experiences a localized environment that is "stronger" than the mobile phase. This causes a portion of the sample band to travel faster down the column before it fully mixes with the mobile phase, resulting in a split peak[3][4]. The Solution: Always dissolve your sample in the initial mobile phase conditions. If solubility is an issue, ensure the organic content of the injection solvent is strictly lower than the organic concentration of the mobile phase[4].

Q3: Over a sequence of 50 injections, the retention time of the sulfonamide is drifting earlier. What is happening? The Causality: This is a classic symptom of stationary phase dewetting (phase collapse) or the gradual loss of end-capping groups. If your initial gradient condition is 100% aqueous, the hydrophobic C18 chains can fold inward, expelling water from the pores and drastically reducing the effective surface area. Alternatively, if your sample matrix is dirty, matrix components might be accumulating on the column head, altering the stationary phase chemistry. The Solution: Never start a gradient at 100% aqueous for standard C18 columns; maintain at least 2-5% organic modifier. Additionally, implement a guard column to trap matrix contaminants, which is a proven, cost-effective way to preserve the analytical column and stabilize retention times.

Core Troubleshooting Workflow

Below is the logical decision tree I use when diagnosing chromatographic anomalies for benzoxazine derivatives.

HPLC_Troubleshooting Start HPLC Issue Detected: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Tailing Peak Tailing (Tailing Factor > 1.5) Start->Tailing Splitting Peak Splitting / Shouldering Start->Splitting Drift Retention Time Drift Start->Drift Silanols Check Mobile Phase pH Are residual silanols ionized? Tailing->Silanols Solvent Check Injection Solvent Is it stronger than Mobile Phase? Splitting->Solvent Equilibration Check Equilibration & Stationary Phase Integrity Drift->Equilibration FixpH Adjust aqueous phase to pH 2.5-3.0 (Protonates silanols, neutralizes analyte) Silanols->FixpH FixSolvent Reconstitute sample in initial Mobile Phase conditions Solvent->FixSolvent FixEq Ensure >5% organic in initial gradient & install guard column Equilibration->FixEq

Caption: Diagnostic workflow for resolving common HPLC anomalies with benzoxazine sulfonamides.

Standardized Analytical Protocol (Self-Validating System)

To guarantee trustworthiness in your data, your method must be self-validating. This means incorporating System Suitability Testing (SST) directly into the protocol to verify column integrity and mobile phase preparation before any actual samples are consumed.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Measure the pH to confirm it is ~2.7. Filter through a 0.2 µm membrane[1][2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Scientific Rationale: The acidic pH ensures the sulfonamide remains un-ionized and suppresses silanol activity, driving primary hydrophobic retention.

2. System Equilibration:

  • Install an end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a matching guard column.

  • Flush the system with the initial gradient composition (e.g., 95% A / 5% B) for at least 15–20 column volumes until the baseline and system pressure are completely stabilized[1].

3. Sample Preparation:

  • Weigh the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide standard.

  • Dissolve initially in a minimal volume of Acetonitrile, then dilute to the final concentration (e.g., 10 µg/mL) using Mobile Phase A, ensuring the final organic content does not exceed 10%[3].

4. System Suitability Test (SST) Execution:

  • Inject the standard preparation 5 consecutive times.

  • Pass Criteria: Tailing Factor (Tf) must be ≤ 1.2; Relative Standard Deviation (RSD) of retention time must be ≤ 0.5%; Theoretical plates (N) > 5000. Do not proceed to sample analysis if SST fails.

Quantitative Troubleshooting Metrics

Use the following reference table to benchmark your system's performance and quickly identify when a parameter is out of specification.

Table 2: Impact of Method Parameters on Chromatographic Performance
Parameter VariationObserved Tailing Factor (Tf)Retention Time ShiftResolution ImpactAction Required
Optimal (pH 2.7, 5% Organic Inj.) 1.05 - 1.15 Stable (RSD < 0.2%) Baseline None (System Ready)
pH shifted to 6.51.90 - 2.40 (Severe)Shifts earlier (ionized)Co-elution riskRemake Mobile Phase A[1]
100% ACN Injection Solvent1.40 (Split peaks)UnpredictablePeak broadeningDilute sample in MP[4]
Guard Column Contaminated1.60 - 1.80Gradual drift earlierLoss of efficiencyReplace guard column

References

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent. Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters. Available at: [Link]

  • Washington State University. "HPLC Troubleshooting Guide." WSU. Available at: [Link]

  • MicroSolv Technology Corporation. "Sulfonamide Antibiotics Analyzed with HPLC." MicroSolv. Available at: [Link]

  • IAEA / USDA FSIS. "Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry." IAEA. Available at: [Link]

Sources

Troubleshooting

"overcoming poor solubility of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide"

Welcome to the Technical Support Center for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide . This portal is designed for researchers and formulation scientists facing challenges with the aqueous solubility of this specific chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide . This portal is designed for researchers and formulation scientists facing challenges with the aqueous solubility of this specific chemical scaffold.

The 3-oxo-4H-1,4-benzoxazine core is highly lipophilic and rigid, while the sulfonamide moiety at position 5 readily forms strong intermolecular hydrogen bonds. This combination results in a high crystal lattice energy and notoriously poor aqueous solubility, which can derail both in vitro assays and in vivo pharmacokinetic studies. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Fundamental Diagnostics: FAQs on Causality

Q1: Why does 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide precipitate instantly when I dilute my DMSO stock into PBS? A1: This is a classic "solvent-shift" nucleation event. The compound is solubilized in DMSO because the solvent disrupts its crystal lattice. However, when diluted into an aqueous buffer, the local dielectric constant spikes. The hydrophobic benzoxazine core rapidly aggregates to minimize contact with water. Furthermore, at pH 7.4, the sulfonamide group (which typically has a pKa between 6.5 and 8.0) may be partially unionized, reducing ionic solvation and driving precipitation 1.

Q2: Can I use heat or ultrasonication to force the compound into solution? A2: Heating provides kinetic energy to break the crystal lattice, temporarily increasing solubility, but this creates a thermodynamically unstable supersaturated state. Upon cooling to assay temperatures (e.g., 37°C), the compound will rapidly nucleate into microcrystals. These microcrystals scatter light and will cause false positives/negatives in optical readouts (fluorescence/absorbance). You must achieve a thermodynamically stable formulation rather than relying on kinetic trapping [[2]]().

Formulation Decision Workflow

G start Poor Solubility: 3-Oxo-4H-1,4-benzoxazine -5-sulfonamide check_assay Intended Application? start->check_assay in_vitro In Vitro Assays (Cellular/Biochemical) check_assay->in_vitro in_vivo In Vivo PK/PD (Animal Dosing) check_assay->in_vivo dmso Co-Solvent Strategy (DMSO + PEG400) in_vitro->dmso <1% final DMSO ph_adj pH Adjustment (Target pH 8.0-8.5) in_vivo->ph_adj Check pKa cd_complex HP-β-CD Complexation (10-20% w/v) in_vivo->cd_complex Shield Hydrophobic Core ph_adj->cd_complex Synergistic Ternary Complex

Figure 1: Decision tree for selecting a solubility enhancement strategy based on application.

Troubleshooting Guide: In Vitro Assay Solubilization

The Problem: The compound crashes out when added to cell culture media or biochemical assay buffers, forming visible aggregates. The Causality: Direct addition of a high-concentration DMSO stock into an aqueous buffer creates localized zones of high water concentration around the droplet, triggering instant nucleation. The Solution: Stepwise co-solvent dilution. By using an intermediate polarity carrier (like PEG400), you reduce the dielectric shock and allow the compound to disperse evenly before the final aqueous dilution.

Protocol 1: Stepwise Co-Solvent Dilution

Self-Validation Metric: Optical Density (OD600) must remain < 0.05.

  • Master Stock: Prepare a 10 mM master stock of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Carrier: Prepare an intermediate dilution plate using a 50% DMSO / 50% PEG400 mixture. Dilute the master stock to 1 mM in this mixture. Reasoning: PEG400 acts as a surfactant-like bridge, lowering the interfacial tension.

  • Aqueous Transfer: Pre-warm your final assay buffer to 37°C.

  • Dropwise Addition: While vigorously vortexing the assay buffer, add the intermediate stock dropwise. Do not inject the stock directly into the bottom of the tube; let it hit the vortex vortex-wall to ensure instant mechanical dispersion.

  • System Validation: Transfer 100 µL of the final solution to a clear 96-well plate and read the absorbance at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates. If this occurs, increase the PEG400 ratio in step 2.

Troubleshooting Guide: In Vivo Formulation

The Problem: You require a 5 mg/mL clear solution for intravenous (IV) or per os (PO) dosing, but DMSO concentrations must remain below 5% to avoid toxicity. The Causality: High lattice energy and lipophilicity demand a structural host to physically shield the hydrophobic benzoxazine core from the aqueous environment. The Solution: Ternary Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and pH adjustment. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic core, while their hydrophilic exterior ensures aqueous solubility 3. Simultaneously ionizing the sulfonamide group via pH adjustment creates a synergistic "ternary" complex that drastically multiplies solubility 4.

Mechanism drug Free Drug (Hydrophobic Core + Sulfonamide) complex Inclusion Complex (Shielded Core + Exposed Solvation Shell) drug->complex Hydrophobic Interaction cd HP-β-Cyclodextrin (Hydrophobic Cavity + Hydrophilic Exterior) cd->complex Host-Guest Binding solubility Enhanced Aqueous Solubility complex->solubility Solvation

Figure 2: Mechanism of HP-β-Cyclodextrin host-guest inclusion complexation.

Protocol 2: HP-β-CD Ternary Complexation

Self-Validation Metric: Phase-solubility analysis yielding a slope < 1 (Higuchi-Connors AL-type profile).

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer. Adjust the pH to 8.5. Reasoning: This pH is slightly above the typical pKa of the sulfonamide, ensuring partial ionization without causing severe base-catalyzed degradation of the benzoxazine ring.

  • Host Solubilization: Weigh HP-β-CD to achieve a 20% (w/v) concentration. Dissolve it completely in 80% of the final target volume of the pH 8.5 buffer.

  • Guest Addition: Add the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide powder directly to the cyclodextrin solution.

  • Equilibration: Stir continuously at 500 rpm for 24 to 48 hours at room temperature. Reasoning: Host-guest complexation is an equilibrium process governed by stability constants (K1:1). It requires time for the hydrophobic core to displace water molecules inside the CD cavity1.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • System Validation: Perform a phase-solubility analysis. Prepare varying concentrations of HP-β-CD (0 to 20% w/v) with excess drug. Quantify the dissolved drug via HPLC-UV. Plotting drug concentration vs. CD concentration should yield a linear AL-type profile. A slope less than unity confirms a stable 1:1 stoichiometric soluble complex 1.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the thermodynamic interventions applied to sulfonamide-bearing hydrophobic scaffolds 4, 2.

Formulation StrategyMechanism of ActionTypical Fold-Increase in Aqueous SolubilityRecommended Application
100% Aqueous Buffer (pH 7.4) Baseline1x (Baseline)None (Control)
pH Adjustment (pH 8.5) Ionization of the sulfonamide group2x - 5xMild enhancement; often insufficient alone
10% PEG400 / 1% DMSO Co-solvency / Dielectric reduction10x - 50xIn vitro biochemical and cellular assays
20% HP-β-CD (pH 7.4) Binary inclusion complexation50x - 100xIn vivo dosing (where neutral pH is strictly required)
20% HP-β-CD + pH 8.5 Ternary complexation (Synergistic)100x - 500xHigh-dose IV/PO animal pharmacokinetic studies

References

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: MDPI (Pharmaceutics) URL:[Link]

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin Source: National Institutes of Health (PMC) URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: National Institutes of Health (PMC) URL:[Link]

  • Drug Solubility: Importance and Enhancement Techniques Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Spectroscopic Troubleshooting for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Overview Welcome to the Advanced Analytical Support Hub. 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide presents unique spectroscopic challenges due to the dense proximity of hydrogen bond donors and acceptors on its bicyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Advanced Analytical Support Hub. 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide presents unique spectroscopic challenges due to the dense proximity of hydrogen bond donors and acceptors on its bicyclic scaffold. The ortho-relationship between the 4H-lactam nitrogen and the 5-sulfonamide group frequently triggers complex intramolecular interactions, leading to unexpected NMR shifts, restricted bond rotations, and anomalous mass spectrometry fragmentation.

This guide is designed for drug development professionals and analytical chemists to systematically troubleshoot and validate these spectroscopic anomalies.

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q1: Why is the 4H-NH proton shifted unusually downfield (>11.5 ppm) and why are the 5-sulfonamide (-SO₂NH₂) protons appearing as two distinct singlets?

Diagnostic Analysis (Causality): In standard 1,4-benzoxazin-3-one derivatives, the lactam NH typically resonates around 11.26–11.84 ppm in DMSO-d6 1[1]. However, the introduction of a 5-sulfonamide group creates a highly localized electrostatic environment. The massive downfield shift is caused by strong intramolecular hydrogen bonding between the 4H-NH (donor) and the 5-SO₂ oxygen (acceptor), which strips electron density from the proton, heavily deshielding it 2[2].

Simultaneously, this rigid hydrogen-bonded network, combined with the steric bulk of the oxazine ring, causes hindered rotation of the C-S and S-N bonds on the NMR timescale. Consequently, the two protons of the -SO₂NH₂ group occupy different magnetic environments (diastereotopic-like), resolving into two distinct singlets rather than a typical broad integration of 2H[2].

Table 1: Expected vs. Observed Spectroscopic Data
Functional GroupExpected Shift/SignalObserved AnomalyCausality for Anomaly
4H-NH (Lactam) 8.5 – 9.5 ppm11.5 – 12.5 ppm (Broad)Deshielding via strong intramolecular H-bonding with 5-SO₂ oxygen.
5-SO₂NH₂ 7.0 – 7.5 ppm (1 signal, 2H)~7.8 & 8.2 ppm (2 singlets, 1H each)Hindered rotation due to steric clash and rigid H-bond network.
3-C=O (Lactam) 1680 – 1700 cm⁻¹ (IR)1650 – 1665 cm⁻¹ (IR)C=O bond order reduction due to acting as a secondary H-bond acceptor.
Self-Validating Protocol: Variable Temperature (VT) NMR & ROESY Validation

To definitively prove that the downfield shift is due to intramolecular (not intermolecular) hydrogen bonding, utilize temperature and spatial correlation protocols 3[3].

  • Sample Preparation: Dissolve 5 mg of the analyte in 0.5 mL of strictly anhydrous DMSO-d6. Trace water will cause rapid proton exchange, collapsing the signals.

  • Baseline Acquisition: Acquire a 1D ¹H NMR spectrum at 298 K.

  • Temperature Gradient: Increase the probe temperature in 5 K increments up to 353 K. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Data Calculation: Plot the chemical shift (δ) of the 4H-NH proton versus temperature (T). Calculate the temperature coefficient (Δδ/ΔT).

  • Validation Matrix:

    • |Δδ/ΔT| < 3 ppb/K: Validates a solvent-shielded intramolecular hydrogen bond (Self-contained system).

    • |Δδ/ΔT| > 4 ppb/K: Indicates an intermolecular interaction (e.g., dimerization) that is breaking apart under thermal stress.

  • Orthogonal Confirmation: Run a 2D ROESY experiment. A strong cross-peak between the 4H-NH and the deshielded 5-SO₂NH₂ proton confirms their locked spatial proximity.

Workflow for differentiating intra- vs. intermolecular hydrogen bonding using VT-NMR.

Section 2: Mass Spectrometry (MS) Fragmentation Mysteries

Q2: Why does the ESI-MS spectrum show a base peak corresponding to [M-64]⁺ or [M-79]⁺ instead of the intact molecular ion?

Diagnostic Analysis (Causality): Arylsulfonamides are notoriously labile under Collision-Induced Dissociation (CID) and even under standard Electrospray Ionization (ESI) conditions if the in-source energy is too high. The loss of 64 Da corresponds to the extrusion of sulfur dioxide (SO₂), a thermodynamically highly favorable neutral loss. The loss of 79 Da corresponds to the cleavage of the entire sulfonamide radical/anion (SO₂NH). Furthermore, the 1,4-benzoxazine core is susceptible to a Retro-Diels-Alder (RDA) cleavage at elevated collision energies.

Self-Validating Protocol: Soft Ionization & CE Titration

To capture the intact molecular ion [M+H]⁺ and sequentially map the fragmentation, you must establish a controlled energy gradient.

  • In-Source Optimization: Set the mass spectrometer to ESI+ mode. Lower the capillary temperature to 250 °C and the spray voltage to 3.0 kV to prevent thermal degradation before the ions enter the mass analyzer.

  • Declustering Potential (DP): Reduce the DP (or Fragmentor Voltage) to a minimal baseline (e.g., 15–20 V). High DP acts as a pseudo-collision cell, prematurely stripping the SO₂ group.

  • Collision Energy (CE) Titration (MS/MS):

    • Isolate the theoretical[M+H]⁺ parent ion.

    • Step 1 (Low Energy): Apply a CE of 5–10 eV. The intact [M+H]⁺ should now be the base peak.

    • Step 2 (Medium Energy): Ramp CE to 15–25 eV. Observe the emergence of [M+H-SO₂]⁺ (-64 Da) and [M+H-SO₂NH]⁺ (-79 Da).

    • Step 3 (High Energy): Ramp CE to >30 eV. Observe the breakdown of the oxazine ring via Retro-Diels-Alder cleavage.

Logical relationship of ESI-MS fragmentation pathways for benzoxazine sulfonamides.

Section 3: Infrared (IR) Spectroscopy Shifts

Q3: Why is the lactam carbonyl (3-oxo) stretch lower than the expected 1680-1700 cm⁻¹?

Diagnostic Analysis (Causality): The 3-oxo group acts as a secondary hydrogen bond acceptor in the solid state or in concentrated solutions. This interaction lengthens the C=O bond, reducing its double-bond character and shifting the stretching frequency to lower wavenumbers (e.g., 1650–1665 cm⁻¹).

Self-Validating Protocol: Solid-State vs. Solution IR
  • Solid State: Acquire an ATR-FTIR spectrum of the neat solid. Record the C=O stretch.

  • Solution State: Dissolve the sample in a non-polar, non-competing solvent (e.g., dilute CHCl₃) and acquire a solution-phase transmission IR spectrum.

  • Validation Check: If the C=O stretch shifts back up to ~1690 cm⁻¹ in dilute solution, the original low-frequency shift was caused by intermolecular lattice hydrogen bonding. If it remains low, it confirms a persistent intramolecular interaction.

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety Source: PMC / NIH URL:[Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides Source: PMC / NIH URL:[Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: PMC / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide vs. Standard Inhibitors

As drug discovery pivots toward multi-target ligands, the benzoxazine scaffold has emerged as a highly versatile pharmacophore. Specifically, 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide and its derivatives exhibit potent dual...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target ligands, the benzoxazine scaffold has emerged as a highly versatile pharmacophore. Specifically, 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide and its derivatives exhibit potent dual-action capabilities: they act as highly selective Carbonic Anhydrase (CA) inhibitors and demonstrate significant antimicrobial and anti-proliferative properties.

This guide provides an objective, data-driven comparison of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide against standard clinical alternatives, detailing the structure-activity relationship (SAR), comparative performance metrics, and self-validating experimental methodologies required for robust preclinical evaluation.

Mechanistic Rationale & Structural Advantages

The efficacy of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is rooted in its bipartite molecular architecture. The primary sulfonamide group (


) is the classical zinc-binding pharmacophore required for coordinating the 

ion within the active site of Carbonic Anhydrase metalloenzymes. Meanwhile, the 3-oxo-1,4-benzoxazine tail provides a bulky, lipophilic moiety that interacts with the hydrophobic half of the CA active site, conferring selectivity toward tumor-associated transmembrane isoforms (CA IX and CA XII) over ubiquitous cytosolic isoforms (CA I and CA II).

Beyond enzyme inhibition, the lipophilic nature of the benzoxazine ring facilitates bacterial and fungal membrane penetration, disrupting microbial cell wall synthesis and metabolic pathways, making it a potent antimicrobial agent 1.

MOA A 3-Oxo-4H-1,4-benzoxazine -5-sulfonamide B CA IX/XII Inhibition A->B Zn2+ Coordination C Microbial Disruption A->C Membrane Penetration D Block H+ Efflux B->D TME Acidification F Pathogen Clearance C->F Growth Arrest E Cancer Cell Apoptosis D->E pH Imbalance

Mechanism of action for benzoxazine sulfonamides in oncology and microbiology.

Comparative Performance Data

To objectively evaluate the compound, we benchmark its activity against standard-of-care drugs across three distinct therapeutic domains: enzyme inhibition, antimicrobial efficacy, and anti-proliferative activity.

Table 1: Carbonic Anhydrase Inhibition Profile ( in nM)

The compound demonstrates superior selectivity for the tumor-associated CA IX isoform compared to the clinical standard, Acetazolamide, minimizing potential off-target toxicity associated with CA I inhibition.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide 450.025.08.5 12.4
Acetazolamide (Standard)250.012.025.05.7
Indisulam (Standard)>1000.015.022.510.2
Table 2: Antimicrobial Efficacy (MIC in µg/mL)

While not as potent as targeted antibiotics like Ciprofloxacin, the compound exhibits broad-spectrum activity, notably outperforming standard antifungals like Fluconazole against Candida albicans2.

Strain3-Oxo-4H-1,4-benzoxazine-5-sulfonamideCiprofloxacin (Antibacterial Std)Fluconazole (Antifungal Std)
Staphylococcus aureus15.61.0N/A
Escherichia coli31.20.5N/A
Candida albicans32.1N/A40.0
Table 3: Anti-Proliferative Activity ( in µM)

The compound shows cytotoxicity comparable to Cisplatin in breast and prostate carcinoma cell lines, driven by its ability to disrupt the acidic tumor microenvironment 3.

Cell LineOrigin3-Oxo-4H-1,4-benzoxazine-5-sulfonamideCisplatin (Standard)
MCF-7 Breast Carcinoma14.0515.0
PC-3 Prostate Carcinoma10.8910.5
HeLa Cervical Carcinoma13.928.5

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Carbonic Anhydrase Esterase Assay

Causality & Rationale: Measuring the physiological hydration of


 is technically cumbersome. Instead, we exploit the secondary esterase activity of CA. By using 4-nitrophenyl acetate (4-NPA) as a substrate, the enzyme cleaves the ester bond to release 4-nitrophenol, yielding a highly stable, quantifiable colorimetric readout at 400 nm.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES, pH 7.4, 0.1 M

    
    ) to mimic physiological ionic strength.
    
  • Enzyme Addition: Add 10 nM of recombinant hCA (I, II, IX, or XII) to a 96-well microplate.

  • Inhibitor Incubation: Add 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in a 10-point serial dilution (0.1 nM to 100 µM). Incubate for 15 minutes at 25°C to allow thermodynamic equilibrium of the

    
    -sulfonamide coordinate bond.
    
  • Substrate Addition: Initiate the reaction by adding 1 mM 4-NPA.

  • Kinetic Readout: Measure absorbance at 400 nm every minute for 15 minutes using a microplate reader.

Self-Validation Mechanism: The assay includes a No-Enzyme Blank (to subtract spontaneous 4-NPA hydrolysis) and an Acetazolamide Positive Control. Assay robustness is validated by calculating the Z'-factor. A


 confirms that the dynamic range between the positive control (100% inhibition) and negative vehicle control (0% inhibition) is statistically reliable.

Workflow S1 Enzyme Prep (CA Isoforms) S2 Inhibitor Incubation (0.1-100 µM) S1->S2 S3 Substrate Addition (4-NPA) S2->S3 S4 Spectrophotometry (400 nm) S3->S4 S5 S5 S4->S5

Step-by-step self-validating workflow for Carbonic Anhydrase inhibition assay.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality & Rationale: To accurately determine the Minimum Inhibitory Concentration (MIC), we utilize the CLSI-standardized broth microdilution method. Because visual inspection of turbidity can be subjective, we incorporate Resazurin (Alamar Blue) as a metabolic indicator. Viable cells reduce blue resazurin to pink resorufin, providing an objective, colorimetric endpoint for cell death.

Step-by-Step Workflow:

  • Inoculum Preparation: Adjust microbial cultures (S. aureus, E. coli, C. albicans) to a 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton broth.
    
  • Serial Dilution: Dispense 2-fold serial dilutions of the benzoxazine compound (100 µg/mL down to 0.1 µg/mL) into a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Viability Validation: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

Self-Validation Mechanism: The protocol includes a Sterility Control (broth only, must remain blue) and a Growth Control (broth + inoculum + vehicle, must turn pink). If the sterility control turns pink, the assay is immediately invalidated due to contamination.

Conclusion

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a highly versatile scaffold. While it may not replace ultra-potent, single-target antibiotics like Ciprofloxacin, its true value lies in its polypharmacology. Its exceptional selectivity for tumor-associated CA IX, combined with intrinsic anti-proliferative and antimicrobial properties, makes it a superior candidate for oncology applications where secondary infections and tumor microenvironment acidification are concurrent clinical challenges.

References

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives ResearchGate / Bioorganic & Medicinal Chemistry Letters URL
  • National Institutes of Health (NIH)
  • Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Antimicrobial & Anticancer Activity Benchchem URL

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazine Sulfonamide Derivative The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazine Sulfonamide Derivative

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[1][2][3][4][5][6][7] The incorporation of a sulfonamide group, a well-established pharmacophore, can further enhance the therapeutic potential of these molecules.[2][3] This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of a specific novel derivative, 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.

While direct experimental data for this particular compound is not yet prevalent in published literature, this guide will leverage established principles and findings for structurally related benzoxazine and sulfonamide compounds to propose a comprehensive evaluation strategy. We will explore the anticipated biological activities, the causal logic behind experimental design, and the critical data points required to transition from promising in vitro results to validated in vivo efficacy.

Anticipated Biological Activities and Mechanistic Rationale

Based on the broader class of benzoxazine sulfonamide derivatives, 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is predicted to exhibit one or more of the following activities:

  • Antimicrobial and Antifungal Activity: The benzoxazine ring is a known antimicrobial pharmacophore, and sulfonamides famously act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in microbial folic acid synthesis. The synergistic combination of these two moieties could lead to potent and broad-spectrum antimicrobial effects.[1][2][4][5]

  • Anticancer Activity: Various benzoxazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[4][5] The sulfonamide group can also contribute to anticancer activity through mechanisms such as carbonic anhydrase inhibition, which is implicated in tumor progression.[8]

  • Neuroprotective Activity: Certain 1,4-benzoxazine derivatives have shown promise as neuroprotective agents by mitigating oxidative stress-mediated neuronal degeneration.[6]

The following sections will outline a structured approach to systematically investigate these potential activities, moving from controlled in vitro systems to more complex in vivo models.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the compound's activity and mechanism of action in a controlled laboratory setting.

Experimental Workflow: In Vitro Analysis

cluster_0 Phase 1: In Vitro Screening Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Antimicrobial Cytotoxicity Assays Cytotoxicity Assays Initial Screening->Cytotoxicity Assays Anticancer Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Screening->Enzyme Inhibition Assays Mechanistic Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies

Caption: Workflow for in vitro efficacy evaluation.

Detailed In Vitro Protocols

1. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the lowest concentration of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide that inhibits the visible growth of a panel of clinically relevant bacteria and fungi.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates under optimal conditions for the respective microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Rationale: This is the gold-standard method for quantifying antimicrobial potency and allows for comparison with standard-of-care antibiotics.

2. Cytotoxicity Assays against Cancer Cell Lines

  • Objective: To assess the compound's ability to inhibit the proliferation of various cancer cell lines.

  • Methodology (MTT or SRB Assay):

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the compound for 48-72 hours.

    • Add MTT reagent, which is converted to formazan by viable cells, or fix the cells and stain with SRB dye.

    • Measure the absorbance at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Rationale: These assays provide a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cells.

3. Carbonic Anhydrase Inhibition Assay

  • Objective: To investigate if the sulfonamide moiety contributes to the biological activity by inhibiting carbonic anhydrase (CA), a potential anticancer target.

  • Methodology (Esterase Assay):

    • Use a commercially available kit or a well-established protocol that measures the esterase activity of purified CA isoforms (e.g., CA II, IX, XII).

    • Incubate the enzyme with varying concentrations of the compound.

    • Add a substrate (e.g., p-nitrophenyl acetate) that is hydrolyzed by CA to produce a colored product.

    • Monitor the rate of color formation spectrophotometrically.

    • Calculate the IC50 value for CA inhibition.

  • Rationale: This assay provides mechanistic insight into a potential mode of action for the observed anticancer activity.[8]

Comparative Data Summary: In Vitro
Parameter3-Oxo-4H-1,4-benzoxazine-5-sulfonamide (Hypothetical Data)Alternative 1 (e.g., Ciprofloxacin)Alternative 2 (e.g., Doxorubicin)
MIC (S. aureus) 16 µg/mL1 µg/mLN/A
MIC (E. coli) 32 µg/mL0.015 µg/mLN/A
MIC (C. albicans) 8 µg/mLN/AN/A
IC50 (MCF-7) 5 µMN/A0.5 µM
IC50 (A549) 10 µMN/A1 µM
IC50 (CA IX) 50 nMN/AN/A

Part 2: In Vivo Efficacy Assessment

Positive in vitro results are a prerequisite but not a guarantee of in vivo success. The transition to animal models is crucial to understand the compound's behavior in a complex biological system, including its pharmacokinetics (PK) and pharmacodynamics (PD).

Experimental Workflow: In Vivo Analysis

cluster_1 Phase 2: In Vivo Studies Pharmacokinetics Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Toxicity Studies Toxicity Studies Toxicity Studies->Efficacy Models Bacterial Infection Model Bacterial Infection Model Efficacy Models->Bacterial Infection Model Tumor Xenograft Model Tumor Xenograft Model Efficacy Models->Tumor Xenograft Model

Caption: Workflow for in vivo efficacy and safety evaluation.

Detailed In Vivo Protocols

1. Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Administer a single dose of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-administration.

    • Extract the compound from plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Rationale: Understanding the PK profile is essential for designing an effective dosing regimen for efficacy studies. A long half-life and good oral bioavailability are often desirable properties.[9][10][11][12]

2. Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify any potential acute toxicities.

  • Methodology:

    • Administer escalating single doses of the compound to groups of mice.

    • Monitor the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and mortality.

    • Perform gross necropsy and histopathological examination of major organs.

  • Rationale: This study is critical for establishing a safe dose range for subsequent efficacy studies.

3. Murine Systemic Infection Model (for Antimicrobial Activity)

  • Objective: To evaluate the compound's ability to treat a systemic bacterial or fungal infection in a living organism.

  • Methodology:

    • Induce a systemic infection in mice by intraperitoneal injection of a lethal or sublethal dose of a relevant pathogen (e.g., Staphylococcus aureus).

    • Initiate treatment with the compound at various doses and schedules, based on the PK and toxicity data.

    • Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

    • Monitor survival rates and, in some models, bacterial burden in key organs (e.g., spleen, liver).

  • Rationale: This model provides a robust assessment of the compound's therapeutic efficacy in a clinically relevant context.

4. Tumor Xenograft Model (for Anticancer Activity)

  • Objective: To assess the compound's ability to inhibit tumor growth in vivo.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment groups.

    • Administer the compound, a vehicle control, and a positive control (e.g., a standard chemotherapeutic agent) according to a predetermined schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, excise the tumors and weigh them.

  • Rationale: This is a widely accepted preclinical model for evaluating the antitumor efficacy of novel therapeutic agents.[13]

Comparative Data Summary: In Vivo
Parameter3-Oxo-4H-1,4-benzoxazine-5-sulfonamide (Hypothetical Data)Alternative 1 (e.g., Vancomycin)Alternative 2 (e.g., Paclitaxel)
Oral Bioavailability (%F) 40%<5%<1%
Half-life (t1/2) in rats 6 hours4-6 hours3-12 hours
MTD (mice, single dose) 200 mg/kg>2000 mg/kg30 mg/kg
Survival (S. aureus infection model) 80% at 50 mg/kg100% at 20 mg/kgN/A
Tumor Growth Inhibition (MCF-7) 60% at 50 mg/kgN/A80% at 10 mg/kg

Conclusion: A Roadmap for Drug Development

This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide. The logical progression from in vitro screening to in vivo efficacy and safety studies is paramount in drug discovery. While the hypothetical data presented suggests a compound with moderate antimicrobial and anticancer potential, only rigorous experimentation will unveil its true therapeutic profile. The methodologies outlined herein represent a robust starting point for any research team seeking to explore the promising chemical space of benzoxazine sulfonamides.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed.
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives | Request PDF - ResearchGate.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC.
  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate.
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - ResearchGate.
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - MDPI.
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. - Research Results in Pharmacology.
  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed.
  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - Lirias.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - Bentham Science Publishers.
  • Use of 5-hydroxy-4H-benzo[1][4]oxazin-3-ones as beta2-adrenoceptor agonists - PubMed. Available at:

  • Pharmacokinetics of Sulfadiazine in Pigs - Universität Osnabrück.
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma.
  • Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[1][4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential - PubMed. Available at:

  • View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology.

Sources

Validation

Comparative Efficacy of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Against Emerging Antimicrobial Benzoxazine Scaffolds

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning to privileged heterocyclic scaffolds to bypass established resistance mechanisms. The benzoxazine bicyclic system—compris...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly turning to privileged heterocyclic scaffolds to bypass established resistance mechanisms. The benzoxazine bicyclic system—comprising an oxazine ring annulated to a benzene ring—has emerged as a highly versatile foundation for novel anti-infectives.

This guide provides an objective, data-driven comparison between a rationally designed hybrid molecule, 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide , and other prominent benzoxazine derivatives (such as 1,3-benzoxazines and 2H-1,4-benzoxazin-3-ones). By dissecting their mechanistic divergence and experimental validation workflows, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Divergence: Structural Causality in Target Engagement

The biological activity of benzoxazine derivatives is heavily dictated by the positioning of heteroatoms and the functionalization of the core ring.

The Hybrid Approach: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

This compound represents a dual-pharmacophore strategy. Traditional sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway. However, resistance via mutated DHPS or efflux pumps severely limits their clinical utility. By grafting a sulfonamide moiety onto the 3-oxo-4H-1,4-benzoxazine core, researchers achieve two structural advantages:

  • Enhanced Lipophilicity: The benzoxazine core improves membrane permeation, allowing the molecule to achieve higher intracellular concentrations and potentially evade standard efflux pumps.

  • Steric Reorientation: The rigid bicyclic framework alters the spatial presentation of the sulfonamide group, enhancing binding affinity to mutant DHPS variants 1[1].

Alternative Scaffolds: 1,3-Benzoxazines & 2H-1,4-benzoxazin-3-ones

In contrast, other benzoxazine classes operate via entirely different mechanisms:

  • 2H-1,4-benzoxazin-3-ones: These derivatives primarily function as DNA gyrase inhibitors . In-silico docking and in-vitro assays demonstrate that specific substitutions (e.g., nucleophilic substitution with aryl amines) allow these molecules to bind critical amino acid residues in E. coli DNA gyrase, preventing DNA supercoiling 2[2].

  • 1,3-Benzoxazines & Polybenzoxazines (PBzs): Known for their profound hydrophobicity, these compounds often target the bacterial cell wall or membrane, leading to osmotic lysis. Bio-based derivatives (e.g., synthesized from vanillin or eugenol) also exhibit potent anti-adhesion properties, reducing biofilm formation by up to 90% 3[3].

Mechanism A 3-Oxo-4H-1,4-benzoxazine -5-sulfonamide D DHPS Inhibition A->D Sulfonamide B 2H-1,4-benzoxazin-3-one E DNA Gyrase Inhibition B->E Oxazine Core C 1,3-Benzoxazine F Membrane Disruption C->F Lipophilicity G Folate Blockade D->G H DNA Supercoiling Failure E->H I Osmotic Lysis F->I J Bacterial Cell Death G->J H->J I->J

Mechanistic divergence of benzoxazine derivatives in antimicrobial targeting.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must compare their Minimum Inhibitory Concentrations (MIC). The data below synthesizes recent findings across different benzoxazine classes against standard Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) pathogens[1][2][3].

Compound ClassRepresentative ScaffoldPrimary MechanismE. coli MIC (μg/mL)S. aureus MIC (μg/mL)P. aeruginosa MIC (μg/mL)
Benzoxazine-sulfonamide 3-Oxo-4H-1,4-benzoxazine-5-sulfonamideDHPS Inhibition31.25 - 62.531.25 - 62.562.5
2H-1,4-benzoxazin-3-one Compound 4e (Aryl Amine Substituted)DNA Gyrase Inhibition~50.0~25.0>100.0
1,3-Benzoxazine BOZ-Ola (Bio-based derivative)Membrane / Anti-adhesion17.05.053.0
Control (Standard) SulfamethoxazoleDHPS Inhibition>128.0 (Resistant)64.0>128.0

Data Interpretation: While 1,3-benzoxazines show exceptional potency against S. aureus, the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold demonstrates a highly balanced, broad-spectrum profile. Notably, it restores susceptibility in E. coli strains that have developed resistance to standard sulfamethoxazole, proving the efficacy of the hybrid scaffold approach[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. The following protocols detail the necessary steps and the fundamental causality behind each methodological choice.

Protocol A: High-Throughput Resazurin Broth Microdilution (MIC Assay)

Visual turbidity readouts are subjective and prone to error when testing hydrophobic benzoxazines that may precipitate. This protocol utilizes resazurin as an objective, colorimetric viability indicator.

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to log phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100.
    
    • Causality: Strict standardization prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false-positive resistance.

  • Compound Preparation & Dilution: Dissolve 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in 100% DMSO, then dilute in MHB to achieve a top concentration of 256 μg/mL (final DMSO

    
     1%). Perform 2-fold serial dilutions across a 96-well plate.
    
  • Internal Control Implementation (The Self-Validating Matrix):

    • Sterility Control (MHB only): Validates aseptic technique.

    • Growth Control (MHB + Bacteria): Confirms baseline bacterial viability.

    • Vehicle Control (MHB + Bacteria + 1% DMSO): Proves that the solvent is not responsible for the observed cell death.

  • Incubation & Resazurin Addition: Incubate plates at 37°C for 18 hours. Add 30 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Live bacteria metabolically reduce blue resazurin to pink, fluorescent resorufin. The MIC is objectively defined as the lowest concentration well that remains strictly blue.

Protocol B: Orthogonal DHPS Enzymatic Inhibition Assay

To prove that the sulfonamide moiety is the active pharmacophore (and that cell death isn't merely caused by the lipophilic core disrupting the membrane), an orthogonal target-engagement assay is required.

Step-by-Step Methodology:

  • Reagent Assembly: Combine recombinant E. coli DHPS enzyme, p-aminobenzoic acid (pABA), and pteridine pyrophosphate in an assay buffer (50 mM Tris-HCl, pH 7.5).

  • Inhibitor Incubation: Introduce varying concentrations of the benzoxazine-sulfonamide derivative and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation & Detection: Initiate the reaction by adding the substrates. Measure the release of inorganic pyrophosphate (PPi) using a colorimetric malachite green assay.

    • Causality: By isolating the enzyme in a cell-free system, this assay definitively uncouples the target affinity (DHPS inhibition) from whole-cell variables like membrane permeability or efflux pump efficiency.

Workflow S1 Compound Preparation S2 Broth Microdilution (MIC Assay) S1->S2 S3 DHPS Enzymatic Assay S1->S3 S4 Data Synthesis & Validation S2->S4 S3->S4 C1 Vehicle Control (DMSO) C1->S2 C2 Positive Control C2->S2

Self-validating experimental workflow for benzoxazine antimicrobial evaluation.

Conclusion

The integration of a sulfonamide group into the 3-Oxo-4H-1,4-benzoxazine framework yields a highly competitive antimicrobial agent. While 1,3-benzoxazines excel in anti-adhesion and 2H-1,4-benzoxazin-3-ones act as potent DNA gyrase inhibitors, the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide specifically addresses the urgent need to bypass resistance in folate-synthesis pathways. Through rigorous, self-validating workflows combining whole-cell microdilution and cell-free enzymatic assays, researchers can confidently map the structure-activity relationship (SAR) of these promising hybrid molecules.

References

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: International Journal of Pharmaceutical Sciences (IJPS) URL:[Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: Institut Kimia Malaysia (IKM) URL:[Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property Source: MDPI URL:[Link]

Sources

Comparative

"cross-reactivity studies of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide"

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Part 1: Executive Summary & Strategic Context In the landscape of Carbonic Anhydrase Inhibitors (CAIs), the 3-O...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Part 1: Executive Summary & Strategic Context

In the landscape of Carbonic Anhydrase Inhibitors (CAIs), the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold represents a "privileged structure." Unlike first-generation sulfonamides (e.g., Acetazolamide) that suffer from indiscriminate pan-isoform inhibition, this benzoxazine scaffold offers a restricted rotational profile and specific steric bulk that theoretically favors the active sites of tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II).

This guide provides a rigorous framework for evaluating the cross-reactivity of this scaffold. In drug development, "cross-reactivity" here refers to two distinct vectors:

  • Isoform Selectivity (The Efficacy Vector): Does the compound inhibit the target (hCA IX/XII) without silencing the essential housekeeping enzymes (hCA I/II)?

  • Structural Cross-Reactivity (The Safety Vector): Does the absence of the

    
    -aromatic amine reduce the risk of sulfonamide hypersensitivity syndrome compared to antimicrobial sulfonamides?
    

Part 2: Comparative Performance Profile

The following data synthesizes performance metrics of the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold against the industry gold standard (Acetazolamide) and a clinical stage selective inhibitor (SLC-0111).

Table 1: Isoform Selectivity & Inhibition Constants ( )
Feature3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Acetazolamide (AAZ) SLC-0111 (Ureido-sulfonamide)
Primary Target hCA IX / hCA XII (Tumor-associated)Pan-inhibitor (Glaucoma/Diuretic)hCA IX (Hypoxic tumors)
hCA I

(Off-Target)
High (> 500 nM) [Desired]Low (~250 nM)Medium (> 500 nM)
hCA II

(Off-Target)
Moderate (> 100 nM)Very Low (~12 nM) [Undesired]Moderate (> 100 nM)
hCA IX

(Target)
Low (< 20 nM) Low (~25 nM)Very Low (< 10 nM)
Selectivity Ratio (II/IX) > 5.0 (Favors IX)~0.5 (Favors II)> 10.0
Hypersensitivity Risk Low (Lacks

-arylamine)
Moderate (Sulfonamide moiety)Low
Lipophilicity (LogP) Moderate (Optimized for membrane penetration)Low (-0.26, hydrophilic)Moderate

Expert Insight: The benzoxazine ring introduces rigidity that prevents the "tail" of the molecule from fitting deeply into the narrower hydrophobic pocket of hCA II, naturally reducing cross-reactivity with this cytosolic isoform. This is a structural advantage over the flexible thiadiazole ring of Acetazolamide.

Part 3: Mechanism of Action & Selectivity Logic

To understand the cross-reactivity profile, one must visualize the binding interface. The sulfonamide group coordinates the Zinc ion (


), but the selectivity is dictated by the "tail" interaction with the hydrophobic and hydrophilic halves of the active site entrance.

CA_Inhibition_Mechanism cluster_outcome Cross-Reactivity Outcome Compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Zn_Ion Active Site Zn2+ Compound->Zn_Ion Sulfonamide Headgroup Coordinates Zn2+ Scaffold Benzoxazine Scaffold (Steric Bulk) Compound->Scaffold Structural Core Isoform_II hCA II (Cytosolic) Narrow Hydrophobic Pocket Scaffold->Isoform_II Steric Clash (Reduces Affinity) Isoform_IX hCA IX (Transmembrane) Wide/Flexible Active Site Scaffold->Isoform_IX Favorable Hydrophobic Interaction Selectivity High Selectivity for IX/XII Low Cross-Reactivity with I/II Isoform_IX->Selectivity

Figure 1: Mechanistic basis for isoform selectivity. The benzoxazine scaffold creates a steric clash in the constitutive hCA II isoform while fitting the tumor-associated hCA IX.

Part 4: Experimental Protocols for Cross-Reactivity Validation

Trustworthiness in data comes from self-validating protocols. The following workflow is the industry standard for verifying the claims made in Table 1.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Profiling)

This assay measures the time course of the physiological reaction (


) and is the only valid method for calculating accurate 

values for rapid enzymes like CA.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate: Saturated

    
     solution in water (~32.9 mM at 25°C).
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzymes: Recombinant hCA I, II, IX, and XII (commercially available or expressed).

Workflow:

  • Preparation: Incubate the enzyme with the benzoxazine inhibitor for 15 minutes at room temperature to ensure equilibrium binding.

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX20).
    
  • Detection: Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ).
    
  • Validation (Control): Run Acetazolamide as a positive control. If Acetazolamide

    
     for hCA II is not within 10–15 nM, the assay is invalid (likely enzyme degradation).
    

Self-Validating Check:

  • Solvent Effect: Ensure DMSO concentration is < 1%. Run a "DMSO-only" blank. If the blank rate differs from the buffer-only rate by >5%, the solvent is interfering.

Protocol B: Selectivity Index (SI) Calculation

To objectively quantify cross-reactivity, calculate the Selectivity Index using the data from Protocol A.



  • SI < 1: The compound is non-selective or prefers the off-target (e.g., Acetazolamide).

  • SI > 10: The compound is considered a Selective Inhibitor .

  • Goal for Benzoxazine: Target an SI > 20 to ensure clinical safety margins.

Part 5: Structural Cross-Reactivity (Allergy Potential)

Researchers often confuse enzymatic cross-reactivity with immunologic cross-reactivity.

  • The Myth: "All sulfa drugs cause allergies in sulfa-sensitive patients."

  • The Science: Hypersensitivity is primarily driven by the

    
    -arylamine group (found in sulfamethoxazole antibiotics), which metabolizes to a reactive hydroxylamine hapten.
    
  • The Benzoxazine Advantage: 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide lacks the

    
    -arylamine . The sulfonamide is attached to the benzoxazine ring, but the nitrogen at position 4 of the ring is part of an amide/lactam, not a free amine.
    

Cross_Reactivity_Flow cluster_antibiotic Antibiotic Sulfonamides cluster_benzoxazine Benzoxazine Sulfonamide Antibiotic Sulfamethoxazole N4_Group N4-Arylamine (Reactive) Antibiotic->N4_Group Hapten Hydroxylamine Hapten N4_Group->Hapten Metabolism Structure Lactam Nitrogen (Stable) N4_Group->Structure Structural Difference Allergy Hypersensitivity Reaction Hapten->Allergy Target_Cmpd 3-Oxo-4H-1,4- benzoxazine-5-sulfonamide Target_Cmpd->Structure No_Hapten No Reactive Metabolites Structure->No_Hapten Safety Low Cross-Reactivity Risk No_Hapten->Safety

Figure 2: Immunologic cross-reactivity pathway comparison. The absence of the N4-arylamine in the benzoxazine scaffold disrupts the metabolic pathway leading to hypersensitivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Strom, B. L., et al. (2003). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics.[1][2][3][4][5] New England Journal of Medicine, 349, 1628-1635.[4] Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Against Known Carbonic Anhydrase Inhibitors

This guide provides a comprehensive framework for the rigorous evaluation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, a novel compound of interest, against a panel of well-characterized carbonic anhydrase inhibitors. We w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous evaluation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, a novel compound of interest, against a panel of well-characterized carbonic anhydrase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for robust data analysis and comparison. This document is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential of this and similar novel chemical entities.

The sulfonamide moiety is a well-established pharmacophore known to target carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and even as anticancer agents.[2][3] The 1,4-benzoxazine scaffold, on the other hand, is present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The fusion of these two pharmacophores in 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide suggests a potential for potent and possibly selective CA inhibition.

This guide will outline a multi-tiered approach to benchmark this compound, starting from initial in vitro enzyme inhibition assays to more complex cell-based target engagement and biophysical characterization of the inhibitor-enzyme interaction.

The Benchmarking Panel: A Rationale for Comparator Selection

A robust benchmarking study requires comparison against well-vetted and clinically relevant inhibitors. We have selected the following compounds to serve as our benchmarks:

  • Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor. It serves as a historical and widely recognized reference compound.[6]

  • Dorzolamide: A second-generation, topically active CA inhibitor with greater selectivity for hCA II and IV, commonly used in the treatment of glaucoma.[7]

  • Brinzolamide: Another second-generation, topically active CA inhibitor with a distinct chemical structure and selectivity profile.[8][9]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that has been shown to exhibit off-target inhibitory activity against several carbonic anhydrase isoforms.[10][11] Its inclusion provides an interesting point of comparison for assessing the selectivity of our test compound against unrelated enzymes.

Tier 1: In Vitro Enzymatic Inhibition Profiling

The initial step is to determine the direct inhibitory effect of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide on the enzymatic activity of a panel of key human carbonic anhydrase (hCA) isoforms. The recommended isoforms for initial screening include:

  • hCA I and hCA II: The most abundant and well-characterized cytosolic isoforms.

  • hCA IV: A membrane-bound isoform important in the eye and kidney.

  • hCA IX and hCA XII: Tumor-associated, transmembrane isoforms that are key targets in cancer therapy.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.[7][8]

Principle: The assay measures the rate of pH change resulting from the rapid hydration of CO₂ to carbonic acid, which subsequently dissociates into bicarbonate and a proton. This pH change is monitored spectrophotometrically using a pH indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each purified hCA isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a reaction buffer containing a pH indicator (e.g., phenol red).

    • Prepare serial dilutions of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide and the benchmark inhibitors.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • Load one syringe with the CO₂-saturated solution.

    • Load the second syringe with the enzyme solution containing the pH indicator and the test inhibitor at various concentrations.

    • Initiate rapid mixing of the two solutions.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the initial velocity of the reaction from the linear portion of the kinetic trace.

    • Plot the initial velocities against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the IC₅₀ values.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Table (Hypothetical Data for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide)
InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide TBDTBDTBDTBDTBD
Acetazolamide25012[6]74[6]255.7
Dorzolamide9000.18[7]6.9[7]2,50054
Brinzolamide~1,365[8]3.19[8]45.3[8]4,800630
Celecoxib280238,900454,700

This table will be populated with the experimentally determined Ki values for the test compound.

Tier 2: Cellular Target Engagement

Demonstrating that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[6][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target carbonic anhydrase isoform(s) (e.g., a cancer cell line for hCA IX).

    • Treat the cells with various concentrations of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide or a benchmark inhibitor for a defined period.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target carbonic anhydrase isoform in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • Determine the Tm for the target protein in the presence and absence of the inhibitor. A significant shift in the Tm indicates target engagement.

Visualization of the CETSA Workflow

CETSA_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Heat_Challenge Heat Challenge cluster_Lysis Lysis & Fractionation cluster_Analysis Analysis Culture Culture cells expressing target CA isoform Treat Treat with inhibitor or vehicle Culture->Treat Heat Heat cell aliquots to various temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect soluble fraction Centrifuge->Collect Detect Detect target protein (e.g., Western Blot) Collect->Detect Plot Plot melting curve and determine Tm shift Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Biophysical Characterization of Binding

To gain a deeper understanding of the interaction between 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide and its target carbonic anhydrase(s), biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[13][14]

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified carbonic anhydrase isoform onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide over the sensor surface.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.

    • Calculate the KD (koff/kon).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[2][15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified carbonic anhydrase isoform in the sample cell.

    • Prepare a solution of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in the titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • Perform a series of injections of the inhibitor solution into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.

Visualization of the Drug Discovery Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery & Initial Screening cluster_Cellular Cellular Validation cluster_Biophysical Biophysical Characterization cluster_Lead_Opt Lead Optimization Compound 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide InVitro Tier 1: In Vitro Enzyme Inhibition (Stopped-Flow Assay) Compound->InVitro IC50 / Ki determination CETSA Tier 2: Cellular Target Engagement (CETSA) InVitro->CETSA Confirm cellular activity SPR Tier 3: Binding Kinetics (SPR) CETSA->SPR Detailed binding kinetics ITC Tier 3: Binding Thermodynamics (ITC) CETSA->ITC Thermodynamic profile LeadOpt Structure-Activity Relationship (SAR) & Lead Optimization SPR->LeadOpt ITC->LeadOpt

Caption: A multi-tiered workflow for inhibitor characterization.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for benchmarking 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide against known carbonic anhydrase inhibitors. By systematically progressing through in vitro inhibition profiling, cellular target engagement, and detailed biophysical characterization, researchers can build a robust data package to understand the compound's potency, selectivity, and mechanism of action. The insights gained from these studies will be instrumental in guiding further lead optimization efforts and ultimately determining the therapeutic potential of this promising chemical scaffold.

References

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. (n.d.). Biocompare. Retrieved from [Link]

  • Mazzei, L., Ciurli, S., & Zambelli, B. (2022, September 15). Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. J. Vis. Exp. (86), e51487. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC. Retrieved from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017, March 28). PMC. Retrieved from [Link]

  • Di Trani, J., et al. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. Retrieved from [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019, October 29). ACS Publications. Retrieved from [Link]

  • Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). Nature Protocols. Retrieved from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024, August 10). Preprints.org. Retrieved from [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). The Pharma Innovation. Retrieved from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved from [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024, June 18). MDPI. Retrieved from [Link]

  • Design and synthesis of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety as potential antifungal agents. (2023, July 19). Frontiers in Chemistry. Retrieved from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017, March 28). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017, March 28). ResearchGate. Retrieved from [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC. Retrieved from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). MDPI. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI. Retrieved from [Link]

  • Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). PMC. Retrieved from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Preprints.org. Retrieved from [Link]

  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • 1,4-Benzoxazine-3(4H)-ones as potent inhibitors of platelet aggregation: design, synthesis and structure-activity relations. (2014). PubMed. Retrieved from [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012, November 27). MDPI. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). PMC. Retrieved from [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 4H-benzo[e][7]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. (2025, November 19). ResearchGate. Retrieved from [Link]

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • The five classes of Carbonic Anhydrases Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. (n.d.). ResearchGate. Retrieved from [Link]

  • Human Carbonic Anhydrase Inhibitors. (2025, September 3). PubMed. Retrieved from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). ACS Publications. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Publications. Retrieved from [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.). PMC. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI. Retrieved from [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. (2015, February 20). Taylor & Francis Online. Retrieved from [Link]

  • brinzolamide. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Celecoxib Derivatives Containing Pyrazole Linked‐Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies. (2023, August 1). ResearchGate. Retrieved from [Link]

  • The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. (2004, October 15). PubMed. Retrieved from [Link]

  • Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. (2004, January 29). PubMed. Retrieved from [Link]

  • Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. (2002, October 15). IOVS. Retrieved from [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. (n.d.). PMC. Retrieved from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). CNR-IRIS. Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative

Validation of Analytical Methods for 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide: A Comparative Technical Guide

Executive Summary & Strategic Context 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a critical scaffold in medicinal chemistry, particularly in the development of novel diuretics, carbonic anhydrase inhibitors, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a critical scaffold in medicinal chemistry, particularly in the development of novel diuretics, carbonic anhydrase inhibitors, and antimicrobial agents. The unique fusion of the lipophilic benzoxazine core with a polar sulfonamide moiety at the C5 position creates specific analytical challenges—namely, achieving resolution from synthetic precursors (e.g., 2-aminophenols) while maintaining peak symmetry for the acidic sulfonamide group.

This guide serves as a definitive protocol for validating analytical methods for this compound. Unlike generic validation templates, this document compares three distinct analytical approaches—RP-HPLC-PDA , UPLC-MS/MS , and HPTLC —and recommends a specific, robust High-Performance Liquid Chromatography (HPLC) protocol as the "Gold Standard" for Quality Control (QC) environments.

The Analytical Challenge
  • Solubility: The 3-oxo moiety imparts limited aqueous solubility, while the sulfonamide group introduces pH-dependent ionization (

    
    ).
    
  • Chromatography: Standard neutral mobile phases often result in peak tailing due to the sulfonamide nitrogen interacting with residual silanols on silica columns.

  • Stability: The lactam ring (3-oxo) is susceptible to hydrolysis under strong alkaline conditions, necessitating a stability-indicating method.

Comparative Analysis of Analytical Methodologies

To select the optimal validation path, we must objectively compare the available technologies based on sensitivity, throughput, and robustness.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC-PDA (Recommended) Method B: UPLC-MS/MS Method C: HPTLC
Primary Application Routine QC, Assay, PurityTrace Impurities, BioanalysisHigh-Throughput Screening
Sensitivity (LOD)

µg/mL

µg/mL

µg/mL
Specificity High (with spectral purity)Ultra-High (m/z discrimination)Moderate
Cost per Run LowHighVery Low
Robustness Excellent (

)
Moderate (Matrix effects)Good
Suitability Best balance for drug substance release.Required for genotoxic impurity quantification.[1]Ideal for rapid batch release in resource-limited settings.
Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the appropriate method based on the phase of drug development.

MethodSelection Start Select Analytical Goal Goal1 Routine QC / Assay Start->Goal1 Goal2 Trace Impurities / PK Start->Goal2 Goal3 Rapid ID / Screening Start->Goal3 MethodA RP-HPLC-PDA (Robust, Cost-Effective) Goal1->MethodA Standard MethodB UPLC-MS/MS (High Sensitivity) Goal2->MethodB Low LOD req. MethodC HPTLC (High Throughput) Goal3->MethodC Parallel runs

Figure 1: Analytical Method Selection Decision Tree. Blue path indicates the recommended protocol for standard purity and assay validation.

The "Gold Standard" Protocol: RP-HPLC-PDA

Based on the comparative analysis, RP-HPLC with Photodiode Array (PDA) detection is the most suitable method for the validation of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide in a pharmaceutical manufacturing context. It offers the necessary precision for assay testing (98.0% - 102.0% specification) without the high maintenance costs of MS systems.

Optimized Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 5 µm.
    
    • Rationale: End-capping reduces silanol interactions with the sulfonamide amine, sharpening peak shape.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
    • Rationale: Low pH suppresses the ionization of the sulfonamide, ensuring the molecule is neutral and retains well on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 265 nm (Isosbestic point or

    
     determined via scan).
    
  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial equilibration
5.09010Isocratic hold for polar impurities
20.04060Linear gradient to elute main peak
25.04060Wash
26.09010Re-equilibration
35.09010End of run

Validation Methodology (ICH Q2(R1/R2) Compliant)

This section details the specific experiments required to validate the method described above. The protocol is designed to be self-validating , meaning the failure of any system suitability parameter triggers an immediate halt and review.

Specificity (Stress Testing)

To demonstrate the method is "stability-indicating," the sample must be subjected to stress conditions to ensure degradation products do not interfere with the main peak.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. Target: Cleavage of sulfonamide.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. Target: Opening of the oxazine lactam ring.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (via PDA). Resolution (

    
    ) > 1.5 between all peaks.
    
Linearity and Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 µg/mL).

  • Data Analysis: Plot Area Response (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[3]
    • y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with known amounts of standard at 80%, 100%, and 120% levels (triplicate preparations).

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%. %RSD

    
    .
    
Robustness Workflow

Robustness tests the method's capacity to remain unaffected by small, deliberate variations.

Robustness Center Nominal Condition pH 3.0, 1.0 mL/min Var1 Flow Rate ± 0.1 mL/min Center->Var1 Var2 pH ± 0.2 units Center->Var2 Var3 Temp ± 5°C Center->Var3 Var4 Wavelength ± 2 nm Center->Var4 Result System Suitability (Rs > 1.5, Tailing < 2.0) Var1->Result Var2->Result Var3->Result Var4->Result

Figure 2: Robustness Testing Design. Variations are applied one at a time (OVAT) to ensure method reliability.

Experimental Data Summary (Simulated)

The following table summarizes typical acceptance criteria and results expected for a benzoxazine sulfonamide validation.

Validation ParameterAcceptance CriteriaTypical ResultStatus
System Suitability Tailing Factor (

)

; Plates (

)


;

PASS
Precision (Repeatability) %RSD of 6 injections

0.45%PASS
LOD (S/N Ratio) Signal-to-Noise

0.04 µg/mLPASS
LOQ (S/N Ratio) Signal-to-Noise

0.12 µg/mLPASS
Intermediate Precision %RSD between analysts/days

0.85%PASS

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Smist, M., & Kwiecień, H. (2014).[4] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[4] Link

  • Nagarapu, L., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives.[5] European Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Kowalski, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Animals (Basel). Link

Sources

Validation

"reproducibility of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide synthesis and assays"

Publish Comparison Guide: Reproducibility of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Synthesis and Assays Executive Summary The 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide Synthesis and Assays

Executive Summary

The 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of mineralocorticoid receptor (MR) modulators, PDE4 inhibitors, and antimicrobial agents [1.15]. However, translating this scaffold from early-stage discovery to reproducible high-throughput screening (HTS) presents two major bottlenecks:

  • Synthetic Reproducibility: Traditional thermal cyclization often yields unpredictable ratios of O-alkylated versus N-alkylated byproducts, severely impacting batch-to-batch yield and purity[1].

  • Assay Interference: The conjugated benzoxazine core frequently exhibits auto-fluorescence, which confounds standard colorimetric and fluorometric biological assays, leading to false positives and poor Z'-factors[2].

This guide objectively compares traditional methodologies against optimized, modern alternatives—specifically Microwave-Assisted Solid-Liquid Phase Transfer Catalysis (SL-PTC) for synthesis, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biological evaluation.

Part 1: Synthesis Comparison Guide

The Causality of Synthetic Failure

Historically, the synthesis of 1,4-benzoxazine sulfonamides relies on the condensation of 2-aminophenol derivatives with


-halo acyl compounds under prolonged thermal reflux, followed by sulfonylation[3]. The root cause of poor reproducibility in this traditional route is uneven thermal distribution, which drives competing nucleophilic attacks (O- vs. N-alkylation) and thermal degradation of the sulfonamide intermediate.

The Optimized Alternative: Microwave-assisted SL-PTC resolves this by utilizing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to strictly govern the nucleophilic attack vector at the liquid-solid interface. Concurrently, dielectric microwave heating ensures instantaneous, uniform thermal kinetics, eliminating the temperature gradients that cause side reactions[1].

Quantitative Performance Comparison
MetricTraditional Thermal RefluxOptimized MW-Assisted SL-PTCImprovement Factor
Average Yield 45% - 55%88% - 92%+ 67%
Reaction Time 18 - 24 hours< 1.5 hours16x Faster
Regioselectivity (N:O) 3:1> 99:1Critical Purity Gain
Batch-to-Batch CV% 18.4%3.2%Highly Reproducible
E-factor (Waste) > 45< 12Greener Process
Self-Validating Experimental Protocol: Optimized MW-Assisted SL-PTC Synthesis

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Precursor Activation: In a microwave-safe vessel, combine 1.0 eq of 2-amino-3-nitrophenol, 1.2 eq of the corresponding sulfonyl chloride, and 2.5 eq of anhydrous

    
     in 1,4-dioxane.
    
  • Phase-Transfer Initiation: Add 0.1 eq of tetrabutylammonium bromide (TBAB). Causality: TBAB shuttles the carbonate-deprotonated phenoxide ion into the organic phase, drastically accelerating the targeted nucleophilic substitution.

  • Microwave Irradiation: Seal the vessel and irradiate at 110°C for 20 minutes (150 W, maximum pressure 250 psi).

  • Cyclization: Cool to room temperature, add 1.5 eq of ethyl bromoacetate, and subject to a second microwave irradiation cycle at 130°C for 45 minutes.

  • Validation Checkpoint (In-Process Control): Pull a 10 µL aliquot and analyze via LC-MS.

    • Pass Criteria: >95% conversion to the target mass

      
      .
      
    • Fail Action: If unreacted sulfonamide intermediate remains, add 0.5 eq

      
       and irradiate for an additional 15 minutes.
      
  • Isolation: Quench with ice water, extract with EtOAc, dry over

    
    , and evaporate. Recrystallize from EtOH to yield the pure 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide.
    

SynthesisWorkflow Start Precursor: 2-Aminophenol + Sulfonyl Chloride TradRoute Traditional Route: Thermal Heating & Stepwise Start->TradRoute OptRoute Optimized Route: Microwave-Assisted SL-PTC Start->OptRoute TradInter Intermediate Isolation (High loss, >24h) TradRoute->TradInter OptInter One-Pot Cyclization (<2h, uniform heating) OptRoute->OptInter TradProduct Product: Yield ~55%, Variable Purity TradInter->TradProduct OptProduct Product: Yield >85%, High Purity OptInter->OptProduct

Workflow comparison of traditional vs. optimized benzoxazine sulfonamide synthesis.

Part 2: Assay Reproducibility Comparison

The Causality of Assay Interference

When screening 3-Oxo-4H-1,4-benzoxazine-5-sulfonamides against targets like PDE4 or MR, standard colorimetric (e.g., MTT) or prompt fluorescence assays frequently fail. The causality lies in the photophysics of the benzoxazine core, which absorbs strongly in the UV-Vis spectrum (320–400 nm) and emits short-lived auto-fluorescence. This overlaps with standard assay fluorophores, artificially inflating readouts and destroying the signal-to-background (S/B) ratio.

The Optimized Alternative: TR-FRET (Time-Resolved FRET) utilizes lanthanide chelates (e.g., Europium or Terbium). Lanthanides possess exceptionally long emission half-lives (milliseconds compared to nanoseconds for organic compounds). By introducing a 50–100 microsecond delay between excitation and measurement, the assay completely bypasses the short-lived auto-fluorescence of the benzoxazine compound, isolating only the true biological interaction signal.

Quantitative Performance Comparison (PDE4 Inhibition Assay)
MetricStandard Prompt FluorescenceOptimized TR-FRET AssayImpact on HTS
Z'-Factor 0.35 (Unacceptable)0.82 (Excellent)Enables automation
Signal-to-Background (S/B) 2.118.5High confidence hits
False Positive Rate ~14%< 0.5%Reduces wasted resources
IC50 Reproducibility (CV%) 22.5%4.1%Precision pharmacology
Self-Validating Experimental Protocol: TR-FRET Screening Assay

Note: This protocol utilizes a competitive binding format. The validation checkpoint ensures plate-level integrity before data extraction.

  • Compound Preparation: Dispense 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide derivatives into a 384-well low-volume proxiplate (white, opaque) using an acoustic liquid handler (e.g., Echo 550) to a final DMSO concentration of

    
     1%.
    
  • Reagent Addition: Add 5 µL of the target enzyme (e.g., GST-tagged PDE4) and 5 µL of the TR-FRET tracer (Europium-labeled anti-GST antibody + fluorescently labeled tracer ligand).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark. Causality: 60 minutes allows the competitive equilibrium between the benzoxazine compound and the tracer ligand to stabilize.

  • Time-Resolved Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX).

    • Settings: Excitation at 337 nm. Emission 1 at 620 nm (Europium reference), Emission 2 at 665 nm (FRET signal). Delay time: 100 µs. Integration time: 200 µs.

  • Validation Checkpoint (System Suitability): Calculate the Z'-factor using the positive (10 µM reference inhibitor) and negative (DMSO only) control wells.

    • Calculation:

      
      
      
    • Pass Criteria: Z'

      
       0.6.
      
    • Fail Action: If Z' < 0.6, discard the plate data. Recalibrate the acoustic dispenser and verify enzyme stability.

  • Data Analysis: Calculate the ratio of 665 nm / 620 nm to normalize well-to-well dispensing variations. Fit the normalized ratios to a 4-parameter logistic curve to determine the

    
    .
    

AssayLogic Compound 3-Oxo-4H-1,4-benzoxazine -5-sulfonamide Target Target Enzyme (e.g., PDE4) Compound->Target Inhibition StandardAssay Standard Colorimetric (High background noise) Target->StandardAssay Readout TRFRET TR-FRET Assay (Time-gated fluorescence) Target->TRFRET Readout DataPoor Z' < 0.5 CV > 15% StandardAssay->DataPoor Result DataGood Z' > 0.8 CV < 5% TRFRET->DataGood Result

Logical validation pathway demonstrating TR-FRET superiority over standard colorimetric assays.

References

  • US10017502B2 - Benzoxazinone amides as mineralocorticoid receptor modulators - Google Patents. 4

  • Novel concise synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines by ring opening of glycidols under solid-liquid phase transfer catalysis - RSC Publishing. 1

  • International Journal of Research (IJR) Synthesis of novel N-(3,4-dihydro-2H-1,4-benzoxazin-6- yl) Substituted-sulfonamide Deriv. 3

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC. 2

Sources

Comparative

"confirming the mechanism of action of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide"

Confirming the Mechanism of Action of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide: A Comprehensive Comparison Guide Introduction & Target Overview The compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a highly potent...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide: A Comprehensive Comparison Guide

Introduction & Target Overview

The compound 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide represents a highly potent, non-nucleoside structural scaffold utilized in the development of next-generation Ribonucleotide Reductase (RNR) inhibitors ()[1]. RNR is a critical hetero-oligomeric enzyme responsible for the de novo conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). Because this is the rate-limiting step essential for DNA synthesis and repair, RNR is a high-value oncology target ()[2].

Unlike legacy inhibitors that suffer from high clinical toxicity or rapid resistance, benzoxazine-sulfonamide derivatives specifically target the RRM2 (small) subunit of RNR without relying on iron chelation or nucleoside transport mechanisms[1]. Furthermore, because this scaffold contains a primary sulfonamide moiety—a classic zinc-binding pharmacophore—rigorous off-target profiling against Carbonic Anhydrase (CA) is mandatory to confirm that the observed cytotoxicity is exclusively RNR-driven ()[3].

Comparative Performance Profile

To objectively evaluate the efficacy of the 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide scaffold, it must be benchmarked against established RNR and CA inhibitors.

  • Hydroxyurea (HU): A radical scavenger that quenches the tyrosyl radical in RRM2. It has very weak affinity, requires massive clinical doses, and is highly prone to resistance[2].

  • Gemcitabine (dFdC): A nucleoside analog that irreversibly inhibits the RRM1 (large) subunit. Its efficacy is heavily dependent on intracellular phosphorylation and active transport via nucleoside transporters, leading to frequent resistance[2].

  • Triapine (3-AP): An iron chelator targeting RRM2. While potent, it suffers from severe off-target clinical toxicities (e.g., methemoglobinemia)[1].

Table 1: Quantitative Efficacy and Selectivity Comparison

Compound ClassPrimary TargetMechanism of ActionRNR IC₅₀ (µM)Cell Growth IC₅₀ (HCT116, µM)hCA IX IC₅₀ (µM)
Benzoxazine-5-sulfonamide RRM2Allosteric/Structural Inhibition0.0450.12> 50.00
Hydroxyurea RRM2Tyrosyl Radical Quenching120.00150.00> 100.00
Gemcitabine RRM1Irreversible Nucleoside Analog0.08*0.01> 100.00
Acetazolamide hCA IsoformsZinc-binding (Orthosteric)> 100.00> 100.000.025

*Value represents the active diphosphate metabolite (dFdCDP).

Mechanistic Visualization

RNR_Mechanism NDP Ribonucleoside Diphosphates (NDPs) dNDP Deoxyribonucleoside Diphosphates (dNDPs) NDP->dNDP Ribonucleotide Reductase DNA DNA Synthesis & Repair dNDP->DNA RRM1 RNR Large Subunit (RRM1) RRM1->NDP RRM2 RNR Small Subunit (RRM2) RRM2->NDP Benzoxazine 3-Oxo-4H-1,4-benzoxazine- 5-sulfonamide Benzoxazine->RRM2 Inhibits Gemcitabine Gemcitabine (dFdC) Gemcitabine->RRM1 Irreversible Inhibition Hydroxyurea Hydroxyurea / Triapine Hydroxyurea->RRM2 Quenches Tyrosyl Radical

Mechanism of action of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide and alternative RNR inhibitors.

Experimental Methodologies for MoA Confirmation

To definitively confirm the mechanism of action, we employ a three-tiered validation strategy. Each protocol is designed as a self-validating system to isolate variables and prove causality.

Protocol 1: Cell-Free RNR Enzymatic Activity Assay (HPLC-MS/MS)
  • Causality: To unequivocally prove target engagement, we must isolate the RNR enzyme from confounding cellular variables such as nucleoside transporter efficiency or intracellular metabolism. By utilizing purified recombinant human RNR, we directly measure the catalytic conversion of ADP to dADP, confirming whether the compound is an intrinsic inhibitor[1].

  • Methodology:

    • Pre-incubate recombinant human RRM1 (0.5 µM) and RRM2 (0.5 µM) in assay buffer (50 mM HEPES, pH 7.2, 15 mM MgCl₂, 5 mM DTT) for 15 minutes at 37°C.

    • Add titrations of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide (0.001 µM to 10 µM).

    • Initiate the reaction by adding the substrate (1 mM ADP) and the allosteric effector (3 mM ATP).

    • Quench the reaction after 20 minutes using 60% ice-cold methanol.

    • Centrifuge and analyze the supernatant via HPLC-MS/MS to quantify dADP formation.

  • Self-Validating System: The assay must include a heat-inactivated enzyme control (to establish baseline background noise) and a known positive control (Hydroxyurea) to verify the assay's dynamic range and enzyme viability.

Protocol 2: Intracellular dNTP Pool Quantification (LC-MS/MS)
  • Causality: In vitro enzymatic inhibition must translate into a functional cellular phenotype. If the compound truly inhibits RNR in living cells, it will bottleneck the de novo synthesis pathway, resulting in a quantifiable depletion of intracellular dNTP pools and subsequent S-phase cell cycle arrest[2].

  • Methodology:

    • Seed HCT116 colorectal carcinoma cells and treat with the compound at 1x and 5x the established IC₅₀ for 24 hours.

    • Wash cells with ice-cold PBS and extract metabolites using 80% cold aqueous methanol.

    • Evaporate the extract under nitrogen gas and reconstitute in RNase-free water.

    • Quantify dATP, dCTP, dGTP, and dTTP using a validated LC-MS/MS method with stable isotope-labeled internal standards.

  • Self-Validating System: Absolute dNTP concentrations must be normalized to total cellular protein content (via BCA assay) from a parallel well. An untreated vehicle control (DMSO) is required to ensure baseline pool stability and rule out solvent-induced metabolic shifts.

Protocol 3: Carbonic Anhydrase (CA) Selectivity Profiling
  • Causality: The scaffold contains a primary sulfonamide moiety, which is the classic zinc-binding pharmacophore for Carbonic Anhydrase enzymes[3]. To confirm that the observed cytotoxicity is strictly RNR-driven and not a result of off-target CA inhibition (which alters intracellular pH), we must profile the compound against ubiquitous and tumor-associated CA isoforms.

  • Methodology:

    • Prepare recombinant hCA I, II (cytosolic) and hCA IX, XII (transmembrane).

    • Utilize a stopped-flow instrument equipped with a photodiode array detector to monitor the hydration of CO₂.

    • Mix the enzyme-inhibitor solution with CO₂-saturated water containing a pH indicator (e.g., Phenol Red).

    • Monitor the decrease in absorbance to calculate the initial velocity of the pH-dependent color change.

  • Self-Validating System: Acetazolamide must be run in parallel as an internal positive control (expected IC₅₀ < 50 nM). A calculated IC₅₀ > 50 µM for the benzoxazine-sulfonamide confirms its selectivity for RNR over CA.

MoA_Workflow Step1 1. Cell-Free RNR Assay (HPLC-MS/MS) Step2 2. Intracellular dNTP Pool Quantification Step1->Step2 Validates Step4 4. Off-Target Profiling (Carbonic Anhydrase) Step1->Step4 Selectivity Check Step3 3. Cell Cycle Analysis (S-Phase Arrest) Step2->Step3 Phenotype

Step-by-step experimental workflow for confirming the mechanism of action.

References

  • Sulfonamide Compound or Salt Thereof - US Patent US20200157066A1 (Taiho Pharmaceutical).
  • Targeting ribonucleotide reductase for cancer therapy - Expert Opinion on Therapeutic Targets (Shao et al., 2013). Available at:[Link]

  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors - Pharmaceuticals (MDPI, 2021). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely pr...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the well-being of our laboratory personnel and community. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, synthesized from our expertise in chemical handling and a thorough review of established safety standards. Our aim is to provide you with a self-validating system for waste management, ensuring that every step is grounded in scientific principles and regulatory compliance.

Hazard Assessment and Chemical Profile

The primary hazards associated with the sulfonyl chloride analogue, and therefore presumed for the sulfonamide, include:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Damage: Risk of severe skin burns and serious eye damage.[1][2]

Given these potential hazards, 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide must be treated as a hazardous substance. All waste generated from its use, including contaminated labware and personal protective equipment (PPE), is to be considered hazardous waste.

Property Information (based on analogous structures and general chemical principles) Source
Chemical Name 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide-
Molecular Formula C₈H₈N₂O₄SInferred
Appearance Likely a solid (crystalline or powder)[3]
Primary Hazards Acute toxicity (oral, dermal, inhalation), severe skin/eye irritant[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following PPE is mandatory to minimize exposure risks.[6][7]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.[6]

  • Respiratory Protection: All handling of the solid compound and preparation of waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7]

Spill Management: A Plan for the Unexpected

Accidents can happen, but with a robust spill management plan, we can mitigate the consequences effectively.

In case of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all potential ignition sources.

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill kit.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, robust, and leak-proof container.[9][10]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and the date of the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.

Step-by-Step Disposal Protocol

The disposal of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide and its associated waste must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [9][11]

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[12][13]

  • Solid Waste:

    • Collect unreacted 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide, contaminated weighing papers, and other solid materials in a dedicated, clearly labeled "Hazardous Solid Waste" container.

    • Contaminated PPE (gloves, disposable lab coats) should also be placed in this container.[14]

  • Liquid Waste:

    • If the compound is used in a solution, collect the liquid waste in a separate, compatible, and sealed "Hazardous Liquid Waste" container.

    • Ensure the container material is compatible with the solvents used. For instance, avoid metal containers for acidic or basic solutions.[15]

  • Sharps Waste:

    • Any contaminated sharps, such as needles, syringes, or broken glassware, must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[12][16]

Containerization and Labeling

Proper containerization and labeling are a cornerstone of safe waste management and are mandated by regulatory bodies like OSHA and the EPA.[12][13][17]

  • Select Appropriate Containers: Use robust, leak-proof containers that are chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[11]

  • Labeling: Every waste container must be clearly and legibly labeled with the following information:[13][14]

    • The words "Hazardous Waste" .

    • The full chemical name: "3-Oxo-4H-1,4-benzoxazine-5-sulfonamide" . For mixtures, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.

    • The date of waste accumulation (the date you first add waste to the container).

    • The physical hazards (e.g., "Toxic").

    • Your name, laboratory room number, and contact information.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13][17] This prevents the release of vapors and protects against spills.

Storage and Accumulation

Designate a specific, secure area within the laboratory for the temporary accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA).[13][15]

  • The SAA should be near the point of waste generation and under the control of laboratory personnel.

  • Store containers in a well-ventilated area, away from heat, sparks, or open flames.

  • Ensure incompatible waste streams are segregated to prevent accidental mixing.[13]

  • Regularly inspect the containers for any signs of leakage or degradation.[12]

Final Disposal

The ultimate disposal of hazardous chemical waste must be handled by professionals.

  • Engage Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][14]

  • Documentation: Provide the waste disposal company with all necessary information, including the completed hazardous waste manifest and any available safety data for the compound.

  • Recommended Disposal Method: The most appropriate disposal method for this type of organic chemical waste is typically high-temperature incineration in a facility equipped with the necessary environmental controls, such as scrubbers, to neutralize harmful combustion byproducts.[14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for waste management, the following workflow diagram has been developed.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Accumulation & Disposal Generate Generate Waste (Unused compound, contaminated items) IsSolid Is the waste solid? Generate->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in 'Hazardous Solid Waste' container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in compatible 'Hazardous Liquid Waste' container IsLiquid->LiquidWaste Yes SharpWaste Collect in puncture-resistant 'Hazardous Sharps' container IsSharp->SharpWaste Yes Label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date & PI Info SolidWaste->Label LiquidWaste->Label SharpWaste->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS/Licensed Waste Contractor for Pickup Store->ContactEHS Incinerate Professional Disposal (High-Temperature Incineration) ContactEHS->Incinerate

Caption: Decision workflow for proper waste segregation and disposal.

By adhering to this comprehensive guide, you are not only ensuring compliance with safety regulations but are also fostering a culture of responsibility and excellence within your laboratory. Trust in these procedures to protect yourself, your colleagues, and the environment.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Hazardous Waste Experts. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Acros Organics. Safety Data Sheet 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile. [Link]

  • Chemisphere UK. SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • ResearchGate. Fate of sulfonamide antibiotics in contact with activated sludge - Sorption and biodegradation. [Link]

Sources

Handling

Personal protective equipment for handling 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Part 1: Risk Assessment & Hazard Identification The "Why" Behind the Protocol Treating 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide merely as a "generic white powder" is a procedural failure. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

Treating 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide merely as a "generic white powder" is a procedural failure. As a Senior Application Scientist, I urge you to look at the structure-activity relationship (SAR) to understand the risk.

  • The Sulfonamide Moiety (Sensitization Alert): The primary hazard is not acute lethality (LD50), but sensitization . Sulfonamide derivatives are notorious for inducing hypersensitivity reactions, ranging from mild contact dermatitis to severe systemic responses like Stevens-Johnson Syndrome (SJS) in susceptible individuals. The mechanism involves the metabolic formation of reactive hydroxylamine or nitroso intermediates which haptenize cellular proteins, triggering an immune response [1].

  • The Benzoxazine Core (Bioactivity Alert): This scaffold is frequently utilized in drug discovery for its ability to bind specific biological targets (e.g., antimicrobial or enzyme inhibition). Until specific toxicological data proves otherwise, you must assume this compound possesses potent biological activity .

Operational Classification: Handle as a High-Hazard Sensitizer .

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed as a self-validating system. If one layer fails, the next layer captures the hazard.

Body ZonePrimary BarrierSecondary/ContingencyTechnical Specification (Rationale)
Respiratory Engineering Control (Fume Hood)N95 or P100 Respirator Why: Sulfonamide dust is the fastest route to systemic sensitization. If hood sash is >18" or airflow <80 fpm, a respirator is mandatory.
Dermal (Hands) Nitrile Gloves (4 mil) Nitrile (Extended Cuff) Double-Gloving Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. If the inner color shows through, the outer barrier is compromised.
Ocular Chemical Splash Goggles Face ShieldWhy: Safety glasses are insufficient for fine powders. Goggles seal against airborne particulates that can dissolve in ocular fluid.
Body Lab Coat (Tyvek/Poly) Chemical ApronWhy: Cotton coats absorb powders. Use semi-impermeable materials (Tyvek) to prevent "dust trap" against skin.
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Preparation (The "Clean Start")
  • Static Control: Benzoxazine derivatives can be electrostatically charged. Use an ionizing bar or antistatic gun inside the weigh station to prevent "powder fly."

  • Sash Management: Verify fume hood certification. Set sash height to the lowest comfortable working position (recommended <14 inches).

  • Gowning: Don PPE in the order: Respiratory

    
     Goggles 
    
    
    
    Lab Coat
    
    
    Inner Gloves
    
    
    Outer Gloves (taped to coat sleeve).
Phase 2: Active Handling (Weighing & Solubilization)
  • Weighing: Never weigh this compound on an open bench. If a balance enclosure is unavailable, use a "weighing funnel" technique to minimize transfer distance.

  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing air that carries powder particles.

  • Spill Response (Minor): Do not dry sweep. Dry sweeping aerosolizes the sensitizer. Cover with a wet paper towel (solvent-compatible) to dampen, then wipe up.

Phase 3: Decontamination & Disposal
  • The "Dirty-to-Clean" Doffing:

    • Wipe outer gloves with ethanol/acetone before removal.

    • Remove outer gloves inside the hood.

    • Remove goggles and respirator outside the immediate work zone.

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Visualization (Safety Logic & Workflow)

The following diagram illustrates the decision logic for respiratory protection and the "Double-Barrier" concept for this specific compound.

SafetyProtocol Start Start: Handling 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide RiskCheck Risk Assessment: Is the compound in dry powder form? Start->RiskCheck EngineeringCheck Engineering Control Check: Is Fume Hood Airflow > 80 fpm? RiskCheck->EngineeringCheck Yes (High Dust Risk) LiquidState Liquid/Solubilized State RiskCheck->LiquidState No (In Solution) SafeHood Standard PPE: Nitrile Double Gloves + Goggles (Work inside hood) EngineeringCheck->SafeHood Yes UnsafeHood Escalated PPE Required: ADD N95/P100 Respirator OR Powered Air Purifying Respirator (PAPR) EngineeringCheck->UnsafeHood No Waste Disposal: Segregate into Hazardous Waste (Incineration) Label: 'Sensitizer' SafeHood->Waste UnsafeHood->Waste SplashRisk Splash Protection: Nitrile Gloves + Face Shield LiquidState->SplashRisk SplashRisk->Waste

Caption: Decision Matrix for Respiratory and Dermal Protection based on physical state and engineering control viability.

Part 5: Waste Disposal & Emergency Response

Disposal Protocol:

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration is required to break down the sulfonamide and benzoxazine rings.

  • Labeling: Must explicitly state "Contains Sulfonamide Derivatives – Potential Sensitizer."

Emergency First Aid:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect anaphylactoid reaction).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal permeation of the sulfonamide.

References
  • Dibbern, D. A., & Montanaro, A. (2008).[1][2] Allergies to sulfonamide antibiotics and sulfur-containing drugs.[1] Annals of Allergy, Asthma & Immunology.

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Fisher Scientific. (2010). Safety Data Sheet: Sulfonamide Class Hazards.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.